molecular formula C10H10F2O B7973346 1-(2,4-DIMETHYL-PHENYL)-2,2-DIFLUORO-ETHANONE

1-(2,4-DIMETHYL-PHENYL)-2,2-DIFLUORO-ETHANONE

Cat. No.: B7973346
M. Wt: 184.18 g/mol
InChI Key: JVKWKYDIZPMKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethyl-phenyl)-2,2-difluoro-ethanone (CAS 1352214-70-0) is a high-purity organic compound supplied for research and development purposes. It is characterized by the molecular formula C10H10F2O and a molecular weight of 184.18 g/mol . This difluoroethanone derivative serves as a versatile synthetic intermediate and key building block in medicinal chemistry. Researchers utilize this and related compounds in the design and synthesis of novel bioactive molecules, such as the development of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives investigated for their cytotoxic effects on various cancer cell lines . The incorporation of fluorine atoms into organic structures is a common strategy in drug discovery to modulate the physicochemical properties, metabolic stability, and binding affinity of lead compounds. The specific molecular architecture of this compound, featuring the difluoroethanone group attached to a 2,4-dimethylphenyl ring, makes it a valuable scaffold for constructing more complex structures for structure-activity relationship (SAR) studies. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-6-3-4-8(7(2)5-6)9(13)10(11)12/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKWKYDIZPMKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

electrophilicity of α,α-difluoro ketones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilicity of α,α-Difluoro Ketones for Researchers and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and biological properties. Among the diverse array of fluorinated motifs, the α,α-difluoro ketone stands out due to its unique electronic characteristics and reactivity profile. The geminal fluorine atoms act as potent electron-withdrawing groups, dramatically increasing the electrophilicity of the carbonyl carbon. This enhancement not only modulates the ketone's intrinsic properties but also unlocks a versatile reactivity profile, particularly for nucleophilic addition. This guide provides a comprehensive exploration of the fundamental principles governing the , their synthesis, characteristic reactions, and their burgeoning application as reversible covalent inhibitors and bioisosteres in drug discovery.

The Unique Electronic Landscape of the α,α-Difluorinated Carbonyl

The reactivity of a carbonyl group is fundamentally dictated by the partial positive charge on the carbonyl carbon.[1] In α,α-difluoro ketones, this electrophilicity is significantly amplified compared to their non-fluorinated counterparts.

The Dominance of Inductive Effects

Fluorine is the most electronegative element, and its presence adjacent to a carbonyl group exerts a powerful electron-withdrawing inductive effect (–I effect).[2] With two fluorine atoms, this effect is additive, pulling electron density away from the α-carbon and, consequently, from the carbonyl carbon. This polarization drastically increases the magnitude of the partial positive charge (δ+) on the carbonyl carbon, making it a highly attractive target for nucleophiles.[3][4]

Consequences of Enhanced Electrophilicity: A Comparative Overview

The heightened distinguishes them from both non-fluorinated ketones and their α,α,α-trifluoromethyl analogues. While the trifluoromethyl group also has a strong inductive effect, the difluoromethyl moiety in α,α-difluoro ketones presents a more nuanced profile, acting as a lipophilic hydrogen bond donor and a unique bioisostere.[2] The most striking consequence of this enhanced electrophilicity is the propensity to form stable hydrates or hemiketals in the presence of water or alcohols, a phenomenon far less prevalent in standard ketones.[5][6]

PropertyNon-fluorinated Ketone (R-CO-R')α,α-Difluoro Ketone (R-CO-CF₂-R') α,α,α-Trifluoro Ketone (R-CO-CF₃)
Carbonyl Carbon Electrophilicity ModerateVery High Extremely High
Susceptibility to Nucleophilic Attack ModerateHigh Very High
Hydrate/Hemiketal Formation in Solution Equilibrium favors ketoneEquilibrium significantly favors hydrate/hemiketal [5][7]Equilibrium strongly favors hydrate/hemiketal[6]
Application as Covalent Warhead Generally not suitableExcellent (Reversible Covalent) [2][5]Potent, but can be overly reactive
Bioisosteric Potential LimitedMimic for hydrated ketones, amides, thiols [2][8]Can be a mimic for tetrahedral intermediates

Table 1: Comparative properties of ketone derivatives, highlighting the distinct characteristics of α,α-difluoro ketones.

Synthesis of α,α-Difluoro Ketones: Key Methodologies

The growing interest in α,α-difluoro ketones has spurred the development of several robust synthetic strategies. These methods generally fall into two categories: direct fluorination or the use of pre-fluorinated building blocks.[3] Modern approaches often rely on the generation of α,α-difluoroenolate equivalents, which can then react with various electrophiles.

Synthesis via Difluoroenolate Precursors

A powerful and contemporary strategy involves the in situ generation of α,α-difluoroenolates from stable precursors. Highly fluorinated gem-diols are particularly effective for this purpose.[9][10] Upon treatment with a suitable base, these diols can eliminate trifluoroacetate, generating a reactive difluoroenolate that can be trapped by electrophiles.[9][10] This approach is notable for its mild conditions and operational simplicity.

Another key method involves the addition of organometallic reagents (like organolithiums) to α,α-difluoro-N-methoxy-N-methyl amides (Weinreb amides).[11] This method provides a straightforward and high-yielding route to a variety of α,α-difluoro ketones.[11]

Representative Synthetic Protocols

The following protocols are adapted from peer-reviewed literature and represent reliable methods for accessing these valuable compounds.

Protocol 2.2.1: Synthesis of an α,α-Difluoro Ketone from a Weinreb Amide [11] This procedure describes the addition of an organolithium reagent to a difluorinated Weinreb amide.

  • Dissolve the starting aryl or heteroaryl compound (1.0 eq) in anhydrous diethyl ether (approx. 0.8 M) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq) dropwise via syringe.

  • Allow the reaction mixture to warm to room temperature, then heat to 40 °C for 45 minutes to ensure complete lithiation.

  • Cool the mixture back down to -78 °C.

  • In a separate flask, dissolve the difluorinated Weinreb amide (1.2 eq) in anhydrous ether and add this solution dropwise to the cooled organolithium solution.

  • Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to afford the pure α,α-difluoro ketone.

Protocol 2.2.2: Synthesis of α-Halo-α,α-difluoromethyl Ketones via Trifluoroacetate Release [9][10] This protocol details the halogenation of a difluoroenolate generated from a highly fluorinated gem-diol.

  • To a solution of the α-fluorinated gem-diol (1.0 eq) in tetrahydrofuran (THF, approx. 0.1 M), add the appropriate lithium halide (LiCl, LiBr; 6.0 eq).

  • Add the electrophilic halogen source (e.g., N-chlorosuccinimide (NCS), Selectfluor, or I₂; 2.0 eq).

  • Stir the mixture for 1 minute at room temperature.

  • Add triethylamine (Et₃N; 2.0 eq) dropwise.

  • Continue stirring at room temperature for 30 minutes.

  • Quench the reaction with a saturated aqueous solution of either NH₄Cl (for chloro/bromo derivatives) or Na₂S₂O₃ (for iodo derivatives).[10]

  • Extract the mixture with ethyl acetate (2 x volume of aqueous quench).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel flash chromatography to yield the α-halo-α,α-difluoromethyl ketone.

Reactivity and Mechanistic Considerations

The enhanced electrophilicity of the carbonyl carbon in α,α-difluoro ketones governs their characteristic reactivity, making them highly susceptible to nucleophilic attack and enabling their function as potent enzyme inhibitors.

Reversible Hydration and Hemiketal Formation

In aqueous or alcoholic solutions, α,α-difluoro ketones exist in a dynamic equilibrium with their corresponding gem-diol (hydrate) or hemiketal forms.[5][12] The strong electron-withdrawing nature of the CF₂ group destabilizes the carbonyl double bond, shifting the equilibrium toward the more stable, sp³-hybridized tetrahedral adduct.[6][7] This behavior is crucial to their biological activity, as the hydrate or hemiketal can mimic the tetrahedral transition state of enzymatic reactions, leading to potent inhibition.[13]

Diagram 1: Reversible equilibrium of an α,α-difluoro ketone with its hydrate and hemiketal forms.

Mechanism of Nucleophilic Addition

The fundamental reaction is a two-step nucleophilic addition.[4][14] First, a nucleophile attacks the highly electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate.[1] This intermediate is then protonated by a solvent or a weak acid to yield the final alcohol product. The rate of this reaction is significantly faster than for non-fluorinated ketones due to the stabilization of the developing negative charge on the oxygen by the adjacent electron-withdrawing fluorine atoms.

Diagram 2: The two-step mechanism for nucleophilic addition to an α,α-difluoro ketone.

Application as Reversible Covalent Inhibitors

The unique reactivity of α,α-difluoro ketones makes them ideal "electrophilic warheads" for designing reversible covalent enzyme inhibitors.[2][5] In the active site of an enzyme, a nucleophilic residue such as serine (–OH) or cysteine (–SH) can attack the electrophilic carbonyl carbon. This forms a stable, yet reversible, hemiketal or hemithioketal adduct, effectively inactivating the enzyme.[2][13] The reversibility of this bond can be advantageous in drug design, potentially reducing off-target effects and toxicity associated with irreversible inhibitors. This strategy has been successfully applied to develop inhibitors for proteases, acetylcholinesterases, and other enzymes.[2]

Covalent_Inhibition cluster_reaction Inhibition Pathway enzyme Enzyme Active Site Ser-OH ... complex Enzyme-Inhibitor Complex Nucleophilic Attack enzyme:ser->complex:nuc Attack ketone α,α-Difluoro Ketone R-CO-CF₂R' ketone->complex adduct Reversible Covalent Adduct Ser-O-C(OH)(R)(CF₂R') complex->adduct Bond Formation adduct->complex Reversible

Diagram 3: Covalent inhibition of a serine protease by an α,α-difluoro ketone warhead.

Key Characterization Techniques

Standard spectroscopic methods are used to characterize α,α-difluoro ketones, with ¹⁹F NMR being particularly informative.

TechniqueKey Observables for R-CO-CF₂-R'
¹⁹F NMR A singlet or triplet (if coupled to an adjacent proton) typically appears in the range of -50 to -60 ppm for α-iodo- or α-bromo-α,α-difluoromethyl ketones, and can shift depending on the full structure.[9] It is highly sensitive to the local electronic environment.[15]
¹³C NMR The carbonyl carbon (C=O) signal appears as a characteristic triplet due to coupling with the two fluorine atoms (²JCF), typically in the range of 180-183 ppm with JCF ≈ 23-26 Hz.[9] The CF₂ carbon appears as a triplet at a lower field, e.g., ~96 ppm with a large ¹JCF coupling constant (~326 Hz).[9]
¹H NMR Signals are consistent with the non-fluorinated portions of the molecule. Protons on a carbon adjacent to the CF₂ group would show coupling to the fluorine atoms.
IR Spectroscopy A strong C=O stretching absorption is observed, typically in the range of 1690-1720 cm⁻¹ .[9]

Table 2: Summary of key spectroscopic features for the characterization of α,α-difluoro ketones.

Conclusion and Future Outlook

The α,α-difluoro ketone motif is more than just a chemical curiosity; it is a privileged functional group with profound implications for medicinal chemistry and drug design. Its heightened electrophilicity, driven by the strong inductive effects of the geminal fluorine atoms, leads to a unique reactivity profile characterized by facile hydrate/hemiketal formation and high susceptibility to nucleophilic attack. This reactivity has been masterfully harnessed to create a new class of reversible covalent inhibitors that offer a promising balance of potency and safety. As synthetic methodologies continue to advance, providing even broader access to diverse α,α-difluoro ketone structures, their application in developing targeted therapeutics for a range of diseases is set to expand significantly. The continued exploration of this fascinating functional group will undoubtedly uncover new mechanistic insights and therapeutic opportunities.

References

  • Welsh, J. A., et al. (2011). Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. The Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K. (2008). New Methodology for the Synthesis of α,α-difluoroketones. Synthetic Communications. [Link]

  • Prakash, G. K. S., et al. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. The Journal of Organic Chemistry. [Link]

  • Prakash, G. K. S., et al. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Welsh, J. A., et al. (2011). Synthesis of α-Halo-α,α-difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Sanders, T. C., et al. (2024). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Zafrani, Y., et al. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [Link]

  • Pace, V., et al. (2023). Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses. Molecules. [Link]

  • Canepa, C., & Tonachini, G. (1996). Regioselectivity Patterns Featured by Formaldehyde in the Electrophilic Addition to gem-Difluoro and gem-Dichloroallyl Systems. An ab Initio Theoretical Study. The Journal of Organic Chemistry. [Link]

  • Baran, P. S., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC. [Link]

  • O'Hagan, D. (2018). α-Difluoro(thio)methylated alcohols and ketones in bioactive compounds and as useful synthons. ResearchGate. [Link]

  • Hartwig, J. F., et al. (2014). Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society. [Link]

  • Prakash, G. K. S., et al. (2016). The addition of nucleophiles to α-fluoro-α,β-unsaturated ketones. ResearchGate. [Link]

  • Sodeoka, M., et al. (2024). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. ACS Omega. [Link]

  • Gouverneur, V. (2019). Methods for the Synthesis of α,α-Difluoroketones. ResearchGate. [Link]

  • Lan, Y., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

  • Guthrie, J. P. (2014). Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal and Hemiacetal–Acetal Equilibrium Constants. ResearchGate. [Link]

  • Khan Academy. (n.d.). Formation of hemiacetals and hemiketals. Khan Academy. [Link]

  • Zhang, J.-J., et al. (2024). Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C-F Bond Cleavage of α-Trifluoromethyl Alkenes. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2022). 10.3: Hemiacetals, Hemiketals, and Hydrates. Chemistry LibreTexts. [Link]

  • Sloop, J. C. (2012). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Fluorine Chemistry. [Link]

  • Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek. [Link]

  • Lee, Y.-J., et al. (2012). Substantial formation of hydrates and hemiacetals from pyridinium ketones. PMC. [Link]

  • Save My Exams. (2024). Nucleophilic Addition. AQA A Level Chemistry Revision Notes. [Link]

  • Lumen Learning. (n.d.). 21.3 Formation of hydrates, hemiacetals, acetals. Organic Chemistry II. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • Unknown. (n.d.). Chapter 19. Aldehydes and Ketones: Nucleophilic Addition Reactions. University of Illinois Chicago. [Link]

  • Zhang, Q., et al. (2023). Direct NF2 functionalization of ketones: a mild strategy for accessing high-performance gem-difluoroamino compounds. Chemical Communications. [Link]

  • Kim, D. Y. (2004). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. SciSpace. [Link]

  • Nag, S., et al. (2022). Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones. 2022 ACS Spring Meeting. [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. MCAT Content. [Link]

  • Wulsdorf, T. (2018). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. [Link]

  • Wang, X.-S., et al. (2015). Synthesis of α,α-Difluoro-Functionalized Ketones. The Journal of Organic Chemistry. [Link]

  • Li, Z., et al. (2022). α-Ketoamides-based covalent inhibitors in drug discovery: Current status and synthetic methods. European Journal of Medicinal Chemistry. [Link]

Sources

stability of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical , a compound of interest in contemporary drug discovery and development. Drawing upon established principles of physical organic chemistry and data from analogous α,α-difluoro ketones, this document outlines the principal degradation pathways, including hydration, hydrolysis, and photolysis. Detailed experimental protocols for assessing stability under various stress conditions are provided, alongside recommendations for handling and storage. This guide is intended for researchers, scientists, and drug development professionals to ensure the integrity and successful application of this and similar fluorinated ketone compounds.

Introduction: The Significance of α,α-Difluoro Ketones in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2] The α,α-difluoromethylene group is particularly noteworthy as it can act as a bioisostere for an oxygen atom or a carbonyl group and can modulate the pKa of adjacent functional groups.[1] Specifically, α,α-difluoro ketones are recognized as valuable intermediates and have been investigated as potent inhibitors of hydrolytic enzymes, such as proteases.[3][4][5] This inhibitory activity stems from the enhanced electrophilicity of the carbonyl carbon due to the strong electron-withdrawing effect of the adjacent fluorine atoms, making it more susceptible to nucleophilic attack by active site residues like serine.[3][4]

1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone combines this reactive α,α-difluoro ketone moiety with a substituted aromatic ring, making its stability profile a critical parameter for its development and application. This guide will dissect the inherent chemical liabilities of this structure and provide a framework for its empirical evaluation.

Core Chemical Structure and Inherent Reactivity

To understand the , it is essential to analyze its constituent parts and their electronic interplay.

Caption: Core structural components of the target molecule.

The primary site of reactivity is the carbonyl group. The two fluorine atoms dramatically increase the electrophilicity of the carbonyl carbon, making it a focal point for nucleophilic attack. The 2,4-dimethylphenyl group, being an aromatic system, is a chromophore that can absorb UV light, predisposing the molecule to photolytic degradation.

Principal Degradation Pathways and Mechanistic Considerations

Based on the chemistry of analogous compounds, three primary degradation pathways are of concern for 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone: hydration, hydrolysis, and photolysis.

Hydration to a Geminal Diol

A significant characteristic of α,α-difluoro ketones is their propensity to undergo reversible hydration in the presence of moisture to form a geminal diol (hydrate).[6][7] This is not a degradation in the sense of irreversible decomposition but represents a change in the chemical form that can impact analytical results, biological activity, and formulation.

The equilibrium between the ketone and its hydrate is driven by the electronic stabilization of the gem-diol by the electron-withdrawing fluorine atoms.

ketone 1-(2,4-dimethyl-phenyl)- 2,2-difluoro-ethanone hydrate Geminal Diol (Hydrate) ketone->hydrate + H2O hydrate->ketone - H2O

Caption: Reversible hydration of the α,α-difluoro ketone.

Causality: The strong inductive effect of the two fluorine atoms destabilizes the carbonyl group's partial positive charge, making the addition of a nucleophile like water more favorable. This phenomenon is well-documented for other fluorinated ketones.[3][6] The hydration can often be reversed by subjecting the sample to high temperatures under vacuum.[6]

Hydrolytic Degradation

Beyond reversible hydration, irreversible hydrolysis can occur under acidic or basic conditions. The highly electrophilic carbonyl carbon is susceptible to cleavage.

  • Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can attack the carbonyl carbon, potentially leading to cleavage of the C-C bond between the carbonyl and the difluoromethyl group, a process analogous to a haloform reaction, or cleavage of the bond to the aromatic ring.

  • Acid-Catalyzed Hydrolysis: In acidic media, protonation of the carbonyl oxygen further enhances its electrophilicity, facilitating nucleophilic attack by water.

Photodegradation

Aromatic ketones are known photosensitizers and can undergo various photochemical reactions upon absorption of UV radiation.[8][9] The 2,4-dimethylphenyl group acts as a chromophore, and upon excitation to a triplet state, the molecule can participate in several degradation pathways.[8]

  • Norrish Type I Cleavage: Homolytic cleavage of the bond between the carbonyl group and the aromatic ring or the difluoromethyl group.

  • Photoreduction: In the presence of a hydrogen donor, the excited ketone can abstract a hydrogen atom, leading to the formation of a ketyl radical.[8]

cluster_stress Stress Conditions Moisture Moisture/Water Molecule 1-(2,4-dimethyl-phenyl)- 2,2-difluoro-ethanone Moisture->Molecule Reversible Hydration pH Acidic/Basic pH pH->Molecule Hydrolysis Light UV/Visible Light Light->Molecule Photolysis

Caption: Key environmental stressors and resulting degradation pathways.

Recommended Storage and Handling

Given the inherent reactivity, stringent storage and handling protocols are necessary to maintain the integrity of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone.

ConditionRecommendationRationale
Temperature Store at 2-8°C or lower.[10]Lower temperatures slow down the rate of potential hydrolytic and other degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Minimizes contact with atmospheric moisture, preventing hydration.[6]
Light Protect from light by using amber vials or storing in the dark.[10]Prevents photolytic degradation due to the aromatic chromophore.
Container Use tightly sealed, non-reactive containers (e.g., glass).[10]Prevents ingress of moisture and avoids potential reactions with container material.

Experimental Protocols for Stability Assessment

A self-validating stability study should involve subjecting the compound to forced degradation under various stress conditions and monitoring the formation of degradants using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Workflow for Forced Degradation Studies

start Prepare Stock Solution in Acetonitrile stress Aliquot and subject to stress conditions start->stress analysis Analyze by HPLC-UV/MS at time points stress->analysis end Quantify Parent Compound and Identify Degradants analysis->end

Caption: General workflow for conducting forced degradation studies.

Step-by-Step Methodologies

A. Preparation of Stock Solution:

  • Accurately weigh approximately 10 mg of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone.

  • Dissolve in a suitable volume of acetonitrile to create a 1 mg/mL stock solution. Acetonitrile is often chosen for its UV transparency and miscibility with water.

B. Stress Conditions:

  • Hydrolytic Stability (Acidic):

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Hydrolytic Stability (Basic):

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature (due to expected higher reactivity).

    • Withdraw aliquots at shorter intervals (e.g., 0, 0.5, 1, 2, 4 hours).

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Stability:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Photostability:

    • Place a solution of the compound (in a quartz cuvette or a UV-transparent vial) in a photostability chamber with a controlled light source (e.g., ICH option 2: >1.2 million lux hours and >200 W h/m²).

    • Run a parallel control sample protected from light.

    • Analyze samples at appropriate time points.

  • Thermal Stability:

    • Store the solid compound in an oven at 60°C.

    • Prepare solutions for analysis at time points such as 1, 3, and 7 days.

C. Analytical Method: A reverse-phase HPLC method with UV detection is suitable. A mass spectrometer (MS) detector is highly recommended for the identification of degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at the λmax of the 2,4-dimethylphenyl chromophore (approx. 254 nm).

  • Mass Spectrometry: Electrospray Ionization (ESI) in both positive and negative modes to capture a wide range of potential degradants.

Conclusion

The is governed by the high reactivity of its α,α-difluoro ketone moiety and the photochemical properties of its aromatic ring. The primary concerns are reversible hydration in the presence of moisture, hydrolysis under acidic or basic conditions, and photolytic degradation. A thorough understanding and empirical evaluation of these pathways, as outlined in this guide, are imperative for its successful handling, formulation, and application in a research and development setting. Adherence to recommended storage conditions and the implementation of robust, stability-indicating analytical methods are critical to ensuring the quality and reliability of this promising chemical entity.

References

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (URL: )
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings - SciSpace. (URL: )
  • Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses - PMC. (URL: [Link])

  • Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses. (URL: [Link])

  • Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate - Semantic Scholar. (URL: [Link])

  • Fluoro ketone inhibitors of hydrolytic enzymes - PubMed - NIH. (URL: [Link])

  • Atmospheric Degradation of Two Hydrofluoroketones: Theoretical Rate Constants for the Gas-Phase OH-Oxidation of HFK-447mcc and HFK-465mc - MDPI. (URL: [Link])

  • Metabolism and Toxicity of Fluorine Compounds - PMC. (URL: [Link])

  • Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process - MDPI. (URL: [Link])

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC. (URL: [Link])

  • Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC. (URL: [Link])

  • Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals - ACP. (URL: [Link])

  • Enzymatic synthesis of fluorinated compounds - PMC - NIH. (URL: [Link])

  • Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless - CORE. (URL: [Link])

  • [Studies on photoinduced electron and proton transfer reactions of nucleic acid and aromatic ketone] - PubMed. (URL: [Link])

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (URL: [Link])

  • Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless transitions - Kyoto University Research Information Repository. (URL: [Link])

  • Methods for the Synthesis of α,α‐Difluoroketones | Request PDF - ResearchGate. (URL: [Link])

Sources

Methodological & Application

Application Note: 1H NMR Analysis of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials. Consequently, the precise structural characterization of fluorinated organic compounds is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, stands as a powerful and indispensable tool for the unambiguous elucidation of these molecular structures.[1] This application note provides a detailed guide to the ¹H NMR analysis of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone, a compound featuring a difluoromethyl ketone moiety attached to a substituted aromatic ring.

This guide will delve into the theoretical underpinnings of the expected ¹H NMR spectrum, including the prediction of chemical shifts and the complexities arising from proton-fluorine (H-F) spin-spin coupling. A comprehensive, step-by-step protocol for sample preparation and spectral acquisition is provided to ensure the generation of high-quality data. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and characterization of fluorinated molecules.

Predicted ¹H NMR Spectral Analysis of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone

The structure of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone presents a distinct set of proton environments that are expected to be well-resolved in a ¹H NMR spectrum. The analysis of the spectrum can be broken down into the signals arising from the aromatic protons, the methyl protons on the phenyl ring, and the single proton of the difluoromethyl group.

Aromatic Protons (H-3, H-5, and H-6)

The 2,4-disubstituted phenyl ring gives rise to a complex splitting pattern for the three aromatic protons.

  • H-6: This proton is ortho to the acetyl group and meta to the methyl group at C-4. The electron-withdrawing nature of the ketone will deshield this proton, shifting its resonance downfield, likely in the range of δ 7.0-7.5 ppm . It is expected to appear as a doublet due to coupling with H-5 (Jortho ≈ 7-10 Hz).[2]

  • H-5: This proton is meta to the acetyl group and ortho to the methyl group at C-4. It will experience coupling to both H-6 (Jortho) and H-3 (Jmeta ≈ 2-3 Hz).[2] This will likely result in a doublet of doublets in the region of δ 6.8-7.2 ppm .

  • H-3: This proton is ortho to the methyl group at C-4 and meta to the acetyl group. It will be the most shielded of the aromatic protons and is expected to appear as a doublet due to meta coupling with H-5 (Jmeta), likely around δ 6.7-7.0 ppm .

Methyl Protons (-CH₃ at C-2 and C-4)

The two methyl groups on the phenyl ring are in different chemical environments and will produce two distinct singlets.

  • -CH₃ at C-2: This methyl group is ortho to the electron-withdrawing acetyl group, which will cause a downfield shift compared to a typical aromatic methyl group. Its signal is predicted to be in the range of δ 2.3-2.6 ppm .

  • -CH₃ at C-4: This methyl group is para to the acetyl group and will be less affected by its deshielding influence. Its resonance is expected to be in the more typical aromatic methyl region of δ 2.2-2.4 ppm .

Difluoromethyl Proton (-CHF₂)

The single proton of the difluoromethyl group is adjacent to two fluorine atoms and the carbonyl group.

  • -CHF₂: The strong electron-withdrawing effect of the two fluorine atoms and the carbonyl group will significantly deshield this proton, causing a substantial downfield shift. Its chemical shift is anticipated to be in the range of δ 5.8-6.5 ppm . Due to coupling with the two equivalent fluorine atoms (spin I = 1/2), this signal will appear as a triplet, following the n+1 rule.[3] The two-bond proton-fluorine coupling constant (²JHF) is typically large, in the range of 45-55 Hz.[4]

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-67.0 - 7.5dJortho ≈ 7-101H
H-56.8 - 7.2ddJortho ≈ 7-10, Jmeta ≈ 2-31H
H-36.7 - 7.0dJmeta ≈ 2-31H
-CHF₂5.8 - 6.5t²JHF ≈ 45-551H
-CH₃ (at C-2)2.3 - 2.6s-3H
-CH₃ (at C-4)2.2 - 2.4s-3H

Experimental Protocol

This protocol outlines a standard procedure for the preparation and ¹H NMR analysis of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone.

Materials
  • 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone (5-10 mg)

  • High-quality 5 mm NMR tube

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • Tetramethylsilane (TMS) as an internal standard (optional, as the residual solvent peak can be used for referencing)

  • Pasteur pipette

  • Small vial

  • Vortex mixer

Sample Preparation Workflow

G cluster_prep Sample Preparation weigh 1. Weigh 5-10 mg of the sample into a clean vial. add_solvent 2. Add ~0.7 mL of deuterated solvent (e.g., CDCl3). weigh->add_solvent add_tms 3. (Optional) Add a small drop of TMS. add_solvent->add_tms dissolve 4. Vortex the vial until the sample is fully dissolved. add_tms->dissolve transfer 5. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. dissolve->transfer

Caption: Workflow for preparing the NMR sample.

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone into a clean, dry vial.[5]

  • Adding the Solvent: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[6] CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at δ 7.26 ppm, which can be used for spectral referencing.

  • Adding the Internal Standard (Optional): If precise chemical shift referencing is required, add a small drop of tetramethylsilane (TMS) to the solution. TMS provides a sharp singlet at δ 0.00 ppm.

  • Dissolving the Sample: Securely cap the vial and vortex it gently until the solid is completely dissolved. Visually inspect the solution to ensure there are no suspended particles, which can degrade the quality of the NMR spectrum.

  • Transferring to the NMR Tube: Carefully transfer the solution from the vial into a clean, high-quality 5 mm NMR tube using a Pasteur pipette. The final sample height in the tube should be approximately 4-5 cm.[6]

NMR Data Acquisition

The following are general parameters for acquiring a ¹H NMR spectrum on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHz or higherHigher field strengths provide better signal dispersion and resolution.
Pulse ProgramStandard 1D proton (e.g., zg30)A simple one-pulse experiment is sufficient for routine ¹H NMR.
Acquisition Time (AQ)2-4 secondsLonger acquisition times improve digital resolution.
Relaxation Delay (D1)1-2 secondsAllows for sufficient relaxation of the protons between scans.
Number of Scans (NS)8-16Averaging multiple scans improves the signal-to-noise ratio.
Spectral Width (SW)16-20 ppmEnsures that all proton signals, including any potential impurities, are captured.
Temperature298 K (25 °C)Standard operating temperature for routine NMR.
Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS peak to δ 0.00 ppm or the residual CDCl₃ peak to δ 7.26 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify the chemical shift of each peak and multiplet. For multiplets, determine the coupling constants (J values) in Hertz.

Key Coupling Interactions

The spin-spin coupling between protons and fluorine atoms is a key feature in the ¹H NMR spectrum of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone.

Caption: Key through-bond J-coupling interactions.

The magnitude of the coupling constant (J) provides valuable information about the connectivity of atoms in a molecule.[3][7] In the case of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone, the most significant couplings are:

  • Ortho-coupling (³JHH): The coupling between adjacent protons on the aromatic ring (H-5 and H-6) is typically the largest proton-proton coupling, around 7-10 Hz.

  • Meta-coupling (⁴JHH): The coupling between protons separated by three bonds on the aromatic ring (H-3 and H-5) is smaller, typically 2-3 Hz.

  • Geminal H-F coupling (²JHF): The coupling between the proton and the two fluorine atoms on the same carbon is a large and characteristic coupling, expected to be in the range of 45-55 Hz.

Conclusion

The ¹H NMR spectrum of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone provides a wealth of structural information that can be readily interpreted with a fundamental understanding of chemical shifts and spin-spin coupling. The presence of fluorine atoms introduces characteristic large coupling constants that are invaluable for confirming the presence of the difluoromethyl group. By following the detailed protocol for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality ¹H NMR spectra for the confident structural elucidation of this and similar fluorinated compounds. This analytical approach is a cornerstone in the quality control and characterization of novel fluorinated molecules in academic and industrial research.

References

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

  • Fiveable. (n.d.). J-Coupling Constant Definition. Fiveable. [Link]

  • Kiraly, P., et al. (2020). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(26), 6747-6755. [Link]

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - More complex splitting patterns. Organic Chemistry at CU Boulder. [Link]

  • Royal Society of Chemistry. (2020). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. JEOL. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • University of Edinburgh. (n.d.). NMR Sample Preparation. University of Edinburgh. [Link]

  • VBS/MRC. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. VBS/MRC. [Link]

  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • University of Bristol. (2025, April 15). Multinuclear NMR Spectroscopy - Fluorine. University of Bristol. [Link]

  • TheElkchemist. (2024, September 17). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. YouTube. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • ResearchGate. (n.d.). An Overview of Fluorine NMR. ResearchGate. [Link]

  • ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. ResearchGate. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

Sources

Application Note: Structural Validation of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Spectrum of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone Content Type: Application Note & Protocol (AN-NMR-2024-05) Audience: Medicinal Chemists, Analytical Scientists, Structural Biologists[1]

Executive Summary

The incorporation of difluoromethyl (


) groups into aromatic ketones is a critical strategy in medicinal chemistry to modulate lipophilicity (

) and metabolic stability (blocking oxidation sites).[1] However, the characterization of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone presents unique spectroscopic challenges due to the strong scalar coupling between Carbon-13 and Fluorine-19 nuclei.[1]

This guide provides a definitive protocol for the acquisition, processing, and assignment of the 13C NMR spectrum for this compound. It addresses the specific splitting patterns arising from the


 moiety and differentiates them from impurities or solvent artifacts.

Chemical Framework & Spin System

To interpret the spectrum, one must understand the magnetic connectivity.[1] The molecule contains three distinct spin systems affecting the 13C spectrum:

  • The Difluoroacetyl Group: A strongly coupled

    
     system (where A=
    
    
    
    , X=
    
    
    ).[1]
  • The Carbonyl Core: A quaternary carbon subject to 2-bond coupling (

    
    ).
    
  • The Aromatic Scaffold: A 1,2,4-trisubstituted benzene ring with distinct methyl perturbations.[1]

Coupling Pathway Diagram

The following diagram illustrates the scalar coupling propagation from the fluorine atoms to the carbon skeleton.

G F 19F Nuclei C_alpha C-alpha (CHF2) 1J Coupling (~250 Hz) F->C_alpha Direct Interaction C_carbonyl C-carbonyl (C=O) 2J Coupling (~25 Hz) F->C_carbonyl Through 2 Bonds C_ipso C-ipso (Aromatic) 3J Coupling (~2-4 Hz) C_carbonyl->C_ipso Through 3 Bonds C_aromatic Other Aromatic Cs Singlets (mostly) C_ipso->C_aromatic No significant coupling

Figure 1: Propagation of J-coupling from the fluorine atoms. Blue nodes indicate carbons with significant splitting patterns.[1]

Experimental Protocol

Sample Preparation

The choice of solvent is critical. While DMSO-d6 is a universal solvent, it is hygroscopic.[1] Chloroform-d (


)  is preferred for this ketone to prevent the formation of the gem-diol (hydrate) species, which would drastically shift the carbonyl resonance.
  • Mass: 20–30 mg of analyte.

  • Solvent: 0.6 mL

    
     (99.8% D) + 0.03% TMS (v/v).[1]
    
  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Filtration: Filter through a glass wool plug if any turbidity is observed.

Instrument Parameters (Standard 400/500 MHz)

Due to the splitting of signals into triplets, the signal-to-noise (S/N) ratio is reduced for the fluorinated carbons. The number of scans must be increased compared to a standard non-fluorinated ketone.

ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Decouples protons (

) but retains

coupling to observe diagnostic triplets.
Spectral Width 240 ppmCovers Carbonyl (~190 ppm) and potential folding.
Acquisition Time 1.0 – 1.3 secSufficient for resolution of coupling constants.
Relaxation Delay (D1) 2.0 – 3.0 secEssential for quaternary carbons (C=O, C-ipso) to relax.
Scans (NS) 1024 - 2048High scan count required to resolve the low-intensity outer wings of the triplets.
Temperature 298 K (25°C)Standard.

Spectral Analysis & Assignments

The spectrum will not look like a standard aromatic ketone. The fluorine atoms introduce triplets (


) due to the 

rule, where

(two Fluorines) and

.[1]
Master Assignment Table (Predicted in )
Carbon EnvironmentShift (

, ppm)
Multiplicity

(Hz)
Assignment Notes
C=O (Carbonyl) 188.5 Triplet (

)
~26 Hz Upfield from acetophenone (~197 ppm) due to F-induction. Split by 2F (

).
C-ipso (Ar-C1) 134.5Broad Singlet / Weak Triplet~3 HzBridgehead carbon. May show broadening due to long-range

.
Ar-C4 (p-Me) 142.0Singlet-Quaternary aromatic, para to ketone.
Ar-C2 (o-Me) 139.5Singlet-Quaternary aromatic, ortho to ketone.
Ar-C3, C5, C6 126.0 – 132.0Singlets-Remaining aromatic methines.[1]

(Alpha)
112.0 Triplet (

)
~245 Hz Diagnostic Peak. Large coupling constant creates a wide triplet spanning ~4 ppm.
Ar-Me (Ortho) 21.5Singlet-Methyl group at position 2.
Ar-Me (Para) 21.2Singlet-Methyl group at position 4.
Detailed Diagnostic Features
The "Ghost" Carbonyl (188.5 ppm)

In a standard proton-decoupled spectrum, the carbonyl carbon appears as a triplet with an intensity ratio of 1:2:1.[1]

  • Why? It is 2 bonds away from two equivalent fluorine atoms (

    
    ).[1]
    
  • Caution: If the S/N is low, you may only see the central peak, misidentifying it as a singlet.[1] Zoom in to find the satellite peaks ±26 Hz away.

The "Giant" Triplet (112.0 ppm)

The


 carbon has a massive coupling constant (

).[1]
  • Appearance: This signal will span nearly 500 Hz (approx. 4-5 ppm on a 500 MHz instrument).

  • Overlap Risk: The wings of this triplet often get lost in the baseline noise or overlap with aromatic signals if the shift moves downfield.

Advanced Verification: 19F Decoupling

If the triplets are ambiguous or overlapping, the definitive validation step is to run a


-decoupled 

experiment
(often denoted as C13 {1H, 19F}).[1]
Decoupling Workflow

This protocol collapses the triplets back into singlets, resulting in a massive signal intensity boost.[1]

Decoupling Step1 Standard 13C{1H} Result: Triplets at 112 & 188 ppm Step2 Setup 13C{1H, 19F} Requires Triple-Resonance Probe or specialized console Step1->Step2 Ambiguity? Step3 Apply 19F Decoupling Center freq: -120 ppm (approx) Step2->Step3 Step4 Resultant Spectrum Triplets collapse to Singlets S/N increases 2-3x Step3->Step4

Figure 2: Workflow for confirming fluorinated carbon assignments via double decoupling.

Troubleshooting & Artifacts

Hydrate Formation

If the solvent is "wet" or if the sample was stored in humid conditions, the ketone may form a gem-diol:


[1]
  • Symptom: The Carbonyl triplet at 188 ppm disappears and a new signal appears at ~95 ppm (tetrahedral carbon).

  • Fix: Dry the sample under high vacuum and use fresh

    
     from a sealed ampoule.
    
Rotational Isomers

The bulky 2-methyl group on the phenyl ring creates steric hindrance with the difluoroacetyl group. This can restrict rotation around the Ar-CO bond.

  • Symptom: Broadened aromatic signals at room temperature.

  • Fix: If broadening is observed, run the experiment at 313 K (40°C) to sharpen the peaks.

References

  • NIST Chemistry WebBook. Ethanone, 1-(2,4-dimethylphenyl)- (CAS 89-74-7).[2] National Institute of Standards and Technology.[2] [Link] (Source for base aromatic/methyl shifts of the non-fluorinated parent).[1]

  • Reich, H. J. 13C-19F Coupling Constants. University of Wisconsin-Madison, Organic Chemistry Data.[1] [Link] (Authoritative source for J-coupling magnitudes in fluorinated ketones).

  • Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.[1] (Standard text for interpreting C-F splitting patterns).

Sources

19F NMR Spectroscopy of Difluoromethyl Ketones: A Quantitative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 19F NMR Spectroscopy of Difluoromethyl Ketones Content Type: Detailed Application Note and Protocol Audience: Researchers, Medicinal Chemists, Structural Biologists

Executive Summary & Theoretical Basis

Difluoromethyl ketones (DFMKs) represent a critical pharmacophore in modern medicinal chemistry, particularly as transition-state inhibitors of serine and cysteine proteases. Their mechanism of action relies on the electrophilicity of the carbonyl carbon, which facilitates the formation of a reversible hemiketal adduct with the enzyme's active site serine or cysteine nucleophile.

Why 19F NMR? While 1H and 13C NMR are standard, 19F NMR is the superior analytical modality for DFMKs due to:

  • Sensitivity to Hydration State: The electronic environment of the fluorine nuclei changes drastically between the free ketone (sp² hybridized carbonyl) and the hydrate/hemiketal (sp³ hybridized carbon). This results in a distinct chemical shift separation (

    
     ppm), allowing for direct, label-free quantification of hydration equilibrium constants (
    
    
    
    ).
  • Stereochemical Fidelity: In chiral molecules, the geminal fluorines of the

    
     group become diastereotopic. 19F NMR resolves these as distinct AB systems, providing a sensitive probe for racemization or diastereomeric purity without chiral shift reagents.
    
  • Bio-orthogonality: The lack of background fluorine signals in biological matrices makes 19F NMR ideal for monitoring inhibitor binding in protein mixtures or cellular lysates.

The Spectroscopic Signature of DFMKs

The 19F signal of a DFMK is governed by the scalar couplings between the two fluorine atoms (


) and the geminal proton (

).
  • Achiral Environment: The two fluorines are chemically equivalent. The signal appears as a doublet (split by the geminal proton,

    
     Hz).
    
  • Chiral Environment: The fluorines are diastereotopic (

    
     and 
    
    
    
    ). The signal appears as an ABX system (where X is the proton). You will observe two distinct multiplets (typically doublets of doublets) with a large geminal coupling (
    
    
    Hz) and smaller proton couplings.

Experimental Protocol: Quantitative Characterization

Sample Preparation

Objective: To prepare a sample suitable for qNMR (quantitative NMR) to determine purity and hydration state.

  • Solvent Selection:

    • Structural Characterization:DMSO-d6 or Acetone-d6 . These aprotic polar solvents suppress hydration, favoring the ketone form.

    • Bio-mimetic Studies:Phosphate Buffer (pH 7.4) with 10% D2O . This mimics physiological conditions to determine the biologically relevant hydration ratio.

  • Internal Standard (IS):

    • Use

      
      -trifluorotoluene (TFT)  (
      
      
      
      ppm) or fluorobenzene (
      
      
      ppm).
    • Critical: The IS must have a

      
       relaxation time similar to or shorter than the analyte, or the relaxation delay must be adjusted accordingly.
      
Acquisition Parameters (The "Trustworthiness" Pillar)

Standard default parameters are often insufficient for quantitative fluorine NMR due to wide spectral widths and varying relaxation times.

ParameterSettingRationale
Pulse Sequence zgig (Inverse Gated Decoupling)Decouples protons to simplify multiplets into singlets (or AB quartets) and eliminates Nuclear Overhauser Effect (NOE) enhancement for accurate integration.
Spectral Width (SW) 200–300 ppmEnsure capture of both analyte (-110 to -130 ppm) and reference (-63 ppm).
Transmitter Offset (O1) Center of SW (e.g., -100 ppm)Prevents off-resonance effects which can distort baseline and integration.
Relaxation Delay (D1)

(typically 10–20 s)
CRITICAL: Fluorine

values can range from 0.5s to >5s. Insufficient D1 leads to underestimation of slow-relaxing signals (often the ketone).
Scans (NS) 64–128Sufficient S/N (>250:1) for precise integration.
Acquisition Time (AQ) > 1.0 sTo resolve fine coupling constants (

).
Workflow Diagram

The following logic flow ensures data integrity from preparation to analysis.

G Start Start: DFMK Analysis SolventChoice Select Solvent Environment Start->SolventChoice Aprotic Aprotic (DMSO-d6) For Purity/Structure SolventChoice->Aprotic Aqueous Aqueous (Buffer/D2O) For K_hyd Determination SolventChoice->Aqueous T1_Measure Measure T1 Relaxation (Inversion Recovery) Aprotic->T1_Measure Aqueous->T1_Measure Param_Setup Set D1 = 5 * T1_max Set O1 = -100 ppm T1_Measure->Param_Setup Acquisition Acquire 19F{1H} Spectrum (Inverse Gated) Param_Setup->Acquisition Check_Chiral Chiral Center Present? Acquisition->Check_Chiral Achiral_Path Expect: Singlet/Doublet (Equivalent F) Check_Chiral->Achiral_Path No Chiral_Path Expect: AB Quartet (Diastereotopic F) Check_Chiral->Chiral_Path Yes Integration Integrate Ketone vs Hydrate Achiral_Path->Integration Chiral_Path->Integration Calc Calculate K_hyd Integration->Calc

Caption: Decision tree for 19F NMR analysis of DFMKs, ensuring correct parameter selection for quantitative accuracy.

Application: Determination of Hydration Equilibrium ( )

The biological potency of DFMKs often correlates with their electrophilicity, which can be experimentally determined by the hydration equilibrium constant (


).
The Equilibrium


  • Ketone Form (

    
    ):  Typically -120 to -130 ppm.
    
  • Hydrate Form (

    
    ):  Shifted upfield  (lower frequency) by 3–10 ppm due to the loss of the deshielding carbonyl anisotropy and change in hybridization.
    
Calculation Protocol
  • Dissolve the DFMK in the buffer of interest.

  • Allow the sample to equilibrate at the target temperature (e.g., 37°C) for 30 minutes.

  • Acquire the spectrum using the quantitative parameters defined in Section 2.2.

  • Integrate the ketone signal (

    
    ) and the hydrate signal (
    
    
    
    ).
  • Calculate

    
    :
    
    
    
    

Note: If the exchange rate is fast on the NMR timescale (rare for DFMKs but possible at high pH), you will see a single averaged peak. In this case,


 is derived from the weighted average chemical shift:


Where

is the mole fraction of the hydrate.

Advanced Analysis: Diastereotopicity in Chiral Drugs

Many DFMK protease inhibitors (e.g., peptidomimetics) possess chiral centers adjacent to the difluoromethyl group.

The ABX System

In a chiral molecule


:
  • The two fluorines (

    
    ) are magnetically non-equivalent.
    
  • Spectrum Appearance: A second-order AB pattern.

  • Coupling Constants:

    • 
       Hz (Geminal F-F coupling).[1]
      
    • 
       Hz (Vicinal F-H coupling).
      
Diagnostic Value

The "roofing effect" (intensity distortion) of the AB system serves as a built-in validation of the chiral integrity. If you synthesize a racemic mixture, you will see the AB pattern. If you synthesize a pure diastereomer, you will still see the AB pattern, but if you have a mixture of diastereomers (e.g., epimerization at the alpha carbon), you will see two sets of AB quartets.

Protocol for Diastereomeric Ratio (dr) Determination:

  • Acquire 19F{1H} (proton decoupled) to collapse the multiplets into clean AB quartets.

  • Identify the two sets of quartets corresponding to Diastereomer 1 and Diastereomer 2.

  • Integrate the total area of the four lines for each diastereomer.

  • 
    .
    

Troubleshooting & Common Artifacts

IssueCauseSolution
Baseline Rolling Acoustic ringing or large spectral widthUse "backward linear prediction" (LP) on the first few FID points or apply a specific baseline correction algorithm (e.g., Bernstein polynomial).
Truncated Integrals Insufficient

(relaxation delay)
Measure

using t1ir sequence. Set

.[2][3]
Phase Distortion Large chemical shift rangeManually phase the spectrum. Do not rely solely on automated routines for wide-sweep 19F spectra.
Broad Signals Chemical Exchange or Intermediate T2If peaks are broad, the hydration equilibrium might be in intermediate exchange. Lower the temperature to reach the slow exchange limit.

References

  • Chemical Shifts & Coupling Constants

    • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
    • 19F NMR Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Link

  • Hydration Equilibrium Methodology

    • Guthrie, J. P. (1975). Carbonyl addition reactions: Factors affecting the hydrate-hemiacetal and hemiacetal-acetal equilibrium constants. Canadian Journal of Chemistry. Link

  • Relaxation Times & Quantitative NMR

    • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Diastereotopicity in Peptides

    • Verkade, J. M., et al. (2010). Diastereotopic fluorine substituents as 19F NMR probes of screw-sense preference in helical foldamers. Organic & Biomolecular Chemistry. Link

Sources

Precision Inhibition: Difluoromethyl Ketones as Transition-State Analogs for Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difluoromethyl Ketones as Acetylcholinesterase Inhibitors Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Enzymologists, and Drug Discovery Scientists

Abstract

In the landscape of serine hydrolase inhibition, Difluoromethyl ketones (DFMKs) occupy a "Goldilocks" zone of electrophilicity—sufficiently reactive to form covalent adducts with the catalytic serine, yet stable enough to avoid the rapid metabolic degradation and non-specific promiscuity often seen with their trifluoromethyl (TFMK) counterparts. This Application Note details the mechanistic basis of DFMKs as transition-state analogs for Acetylcholinesterase (AChE), provides a modern synthesis strategy to overcome historical yield bottlenecks, and outlines a rigorous, self-validating protocol for kinetic characterization, specifically addressing the slow-binding phenomena common to this inhibitor class.

Mechanistic Insight: The Hemiketal Trap

The Transition State Mimicry

AChE hydrolyzes acetylcholine via a tetrahedral transition state. DFMKs inhibit AChE not by merely blocking the active site, but by chemically reacting with the catalytic serine (Ser203 in mouse, Ser200 in Torpedo) to form a stable, reversible hemiketal adduct .

The fluorine atoms play a dual role:

  • Electronic Activation: They withdraw electron density from the carbonyl carbon, making it susceptible to nucleophilic attack by the serine hydroxyl.

  • pKa Modulation: The difluoro-substitution lowers the pKa of the hydroxyl in the resulting hemiketal, stabilizing the adduct through hydrogen bonding with the oxyanion hole (Gly118, Gly119, Ala201), effectively mimicking the tetrahedral intermediate of substrate hydrolysis.

The Hydration Equilibrium Challenge

Unlike standard competitive inhibitors, DFMKs exist in an aqueous equilibrium between the free ketone (active electrophile) and the gem-diol (hydrated, inactive form).

  • TFMKs: Heavily hydrated (>98% gem-diol), leading to high apparent potency but poor transport and specificity.

  • DFMKs: Exhibit a more balanced equilibrium, allowing for higher concentrations of the free ketone to drive target engagement while maintaining sufficient lipophilicity for membrane permeability (e.g., blood-brain barrier penetration).

Visualizing the Mechanism

G cluster_0 Aqueous Equilibrium cluster_1 Enzyme Active Site GemDiol Gem-Diol Form (Inactive) R-C(OH)2-CHF2 Ketone Free Ketone (Active Electrophile) R-C(=O)-CHF2 GemDiol->Ketone - H2O TS_Analog Tetrahedral Adduct (Hemiketal) Mimics Transition State Ketone->TS_Analog + Enzyme (Ser-OH) Serine AChE Serine-OH (Nucleophile) Serine->TS_Analog OxyHole Oxyanion Hole (Stabilization) TS_Analog->OxyHole H-Bonding caption Figure 1: Mechanism of Action. The DFMK exists in equilibrium. The free ketone reacts with the catalytic serine to form a stabilized hemiketal.

[1]

Synthesis Application Note: Overcoming the Fluorine Hurdle

Historically, synthesizing DFMKs was plagued by over-fluorination or poor yields using organometallics. Modern drug discovery utilizes "Fragmentation" or "Release-Capture" methodologies to ensure high fidelity.

Recommended Route: The Colby "Release-Capture" Method

This method avoids handling volatile/unstable difluoro-intermediates by generating the difluoroenolate in situ.

  • Precursor: Start with a trifluoromethyl ketone (readily available).[1]

  • Activation: React with a specific nucleophile (e.g., amine or thiol) that triggers a C-C bond cleavage (haloform-type reaction).

  • Capture: The resulting difluoroenolate is trapped by an aldehyde or electrophile, or protonated to yield the DFMK.

  • Advantage: High functional group tolerance and avoidance of harsh fluorinating reagents (like DAST) late in the synthesis.

Experimental Protocol: Kinetic Characterization of DFMKs

DFMKs often exhibit slow-binding kinetics . A standard endpoint IC50 assay will underestimate their potency because the equilibrium between the inhibitor and enzyme is not established instantaneously.

Objective: Determine the true inhibition constant (


) and classify the inhibition modality (Reversible vs. Slow-Binding).
Materials
  • Enzyme: Recombinant Human AChE (hAChE) or Electrophorus electricus AChE (eeAChE).

  • Substrate: Acetylthiocholine Iodide (ATCh).[2]

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB / Ellman’s Reagent).[2]

  • Buffer: 100 mM Sodium Phosphate, pH 7.4, 0.1% BSA (to prevent enzyme adsorption).

  • Inhibitor: DFMK test compound (Stock in 100% DMSO).

Workflow Diagram

Workflow Start Start: Inhibitor Stock (DMSO) Dilution Prepare 10x Conc. in Buffer (Note: Hydration begins) Start->Dilution Branch Protocol Choice Dilution->Branch Std_IC50 Standard IC50 (Co-incubation) Branch->Std_IC50 Rapid Eq Check Pre_IC50 Time-Dependent IC50 (Pre-incubation) Branch->Pre_IC50 Slow-Binding Check Measure1 Measure1 Std_IC50->Measure1 Add Enzyme + Substrate Measure Slope (V0) Incubate Incubate Pre_IC50->Incubate Incubate Enzyme + Inhibitor (0, 30, 60, 120 min) Plot1 Plot1 Measure1->Plot1 Plot % Activity vs [I] Measure2 Measure2 Incubate->Measure2 Add Substrate Measure Slope (Vi) Plot2 Plot2 Measure2->Plot2 Plot IC50 vs Pre-incubation Time Decision Decision Plot2->Decision IC50 decreases over time? Slow Slow Decision->Slow Yes: Use Slow-Binding Eq Fast Fast Decision->Fast No: Use Classical Michaelis-Menten caption Figure 2: Decision tree for characterizing DFMK kinetics.

Step-by-Step Protocol
Phase 1: The "Shift" Assay (Detecting Slow-Binding)
  • Preparation: Prepare a serial dilution of the DFMK in buffer (keep DMSO < 1% final).

  • Set A (No Pre-incubation):

    • Add Enzyme and DTNB to the plate.[2][3]

    • Add Inhibitor and Substrate (ATCh) simultaneously.

    • Immediately read absorbance at 412 nm for 10 minutes (Kinetic Mode).

  • Set B (Pre-incubation):

    • Add Enzyme and Inhibitor to the plate.[2][3]

    • Incubate for 60 minutes at 25°C.

    • Add DTNB and Substrate.[3]

    • Read absorbance at 412 nm for 10 minutes.

  • Analysis: Calculate IC50 for Set A and Set B.

    • Self-Validation Check: If

      
       (e.g., >5-fold shift), the inhibitor is slow-binding . You must proceed to Phase 2.
      
Phase 2: Progress Curve Analysis (For Slow-Binders)
  • Setup: In a 96-well plate, prepare 5-7 concentrations of DFMK around the estimated

    
    .
    
  • Initiation: Add Enzyme to a mixture of Substrate (ATCh), DTNB, and Inhibitor.

  • Measurement: Monitor Absorbance (412 nm) continuously for 60–90 minutes .

    • Note: Unlike standard assays, do not stop at 10 minutes. You need to see the transition from initial velocity (

      
      ) to steady-state velocity (
      
      
      
      ).
  • Data Fitting:

    • The product formation (

      
      ) over time (
      
      
      
      ) for a slow-binding inhibitor follows the equation:
      
      
    • Fit the raw absorbance data to this equation to extract

      
       for each inhibitor concentration.
      
  • Secondary Plot:

    • Plot

      
       vs. Inhibitor Concentration 
      
      
      
      .
    • Linear Relationship: Indicates simple one-step slow binding (

      
      ).
      
    • Hyperbolic Relationship: Indicates induced-fit mechanism (

      
      ).
      

Data Presentation & Troubleshooting

Comparative Profile: DFMK vs. TFMK
FeatureTrifluoromethyl Ketone (TFMK)Difluoromethyl Ketone (DFMK)Impact on Drug Dev
Hydration State >98% Gem-diol (Inactive)~60-80% Gem-diolDFMKs have higher fraction of free ketone available for binding.
Electrophilicity Very HighModerateDFMKs show reduced non-specific covalent binding (lower toxicity).
Selectivity Low (Hits many serine hydrolases)High (Tunable via R-groups)DFMKs are preferred for targeted chemical probes.
Kinetic Type Often Fast-On/Slow-OffSlow-On/Slow-OffDFMKs require pre-incubation for accurate potency ranking.
Troubleshooting Guide
  • Issue: IC50 varies wildly between experiments.

    • Root Cause:[1][4][5] Inconsistent hydration equilibrium.

    • Solution: Always dilute DFMK stocks from DMSO into buffer and let stand for a fixed time (e.g., 30 min) before adding enzyme, OR minimize time in buffer if measuring "initial" binding. Be consistent.

  • Issue: High background hydrolysis of ATCh.

    • Root Cause:[4][5] Spontaneous hydrolysis or contamination.

    • Solution: Include a "No Enzyme" control. Subtract this slope from all enzymatic rates.

  • Issue: Loss of activity over long incubations (Phase 2).

    • Root Cause:[1][4][5] Enzyme instability.

    • Solution: Add 0.1% BSA or Triton X-100 (0.01%) to stabilize AChE.

References

  • Nair, H. K., & Quinn, D. M. (1993). m-Alkyl, α,α,α-trifluoroacetophenones: A new class of potent transition state analog inhibitors of acetylcholinesterase.[6] Bioorganic & Medicinal Chemistry Letters, 3(12), 2619–2622. Link

  • Camerino, E., et al. (2015). Difluoromethyl ketones: Potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase.[4][6][7] Bioorganic & Medicinal Chemistry Letters, 25(20), 4405–4411.[4][8] Link[8]

  • Allen, K. N., & Abeles, R. H. (1989). Inhibition kinetics of acetylcholinesterase with fluoromethyl ketones.[1] Biochemistry, 28(21), 8466–8473.[1] Link

  • Colby, D. A., et al. (2011). Cleavage of Carbon-Carbon Bonds Through the Mild Release of Trifluoroacetate: Generation of α,α-Difluoroenolates for Aldol Reactions.[4] Journal of the American Chemical Society, 133(15), 5784–5787. Link

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of fluorinated organic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by these molecules. The strategic incorporation of fluorine into organic compounds has become a cornerstone of modern medicinal chemistry, offering unparalleled control over a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][3] However, the very properties that make fluorinated compounds so valuable in drug design also introduce significant complexities into their purification.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges effectively.

The Root of the Challenge: How Fluorine Alters Molecular Properties

The purification difficulties associated with fluorinated compounds stem from the unique electronic properties of the fluorine atom. Its high electronegativity (the highest of any element) and the strength of the carbon-fluorine bond dramatically influence a molecule's polarity, intermolecular interactions, and chromatographic behavior.[4][5][6]

  • Altered Polarity and Lipophilicity: A single fluorine substitution can increase a molecule's lipophilicity (LogP).[4][7] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can have the opposite effect, decreasing lipophilicity.[4] This non-intuitive behavior can make predicting chromatographic retention challenging.

  • Weak Intermolecular Interactions: The low polarizability of the fluorine atom results in weak van der Waals interactions.[4] While fluorine can act as a hydrogen bond acceptor, these interactions are often weaker than those involving oxygen or nitrogen.[5] This can lead to poor retention on traditional stationary phases.

  • "Fluorophilicity": Highly fluorinated molecules can exhibit "fluorophilicity," a tendency to interact with other fluorinated molecules or stationary phases.[8] This property can be exploited for purification but also complicates separations from non-fluorinated analogs.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of fluorinated compounds in a question-and-answer format.

Chromatography

Q1: My fluorinated compound is co-eluting with a non-fluorinated impurity on a standard C18 column. How can I improve the separation?

A1: This is a classic challenge. The subtle differences in polarity between your fluorinated compound and its analog may not be sufficient for separation on a standard C18 phase. Here’s a systematic approach to troubleshoot this:

  • Employ a Fluorinated Stationary Phase: Consider switching to a column specifically designed for the separation of fluorinated compounds.[9][10] These "fluorous" phases can provide alternative selectivity based on fluorophilic interactions.[8][10]

  • Utilize Orthogonal Chromatography: Combine different separation modes.[11] If you initially used reversed-phase chromatography, try a normal-phase separation on silica gel, or vice-versa.[11] The different interaction mechanisms can often resolve closely eluting compounds.[11]

  • Modify the Mobile Phase:

    • Add a Fluorinated Modifier: Incorporating a fluorinated alcohol, like trifluoroethanol (TFE), into the mobile phase can enhance the retention of fluorinated analytes on certain phases.[9]

    • Explore Different Organic Modifiers: If you are using acetonitrile, try methanol or vice versa. The different solvent strengths and selectivities can alter the elution profile.

Workflow for Improving Co-elution in Chromatography

Caption: Troubleshooting workflow for co-eluting fluorinated compounds.

Q2: My highly fluorinated compound shows poor retention and elutes in the solvent front on my reversed-phase column. What can I do?

A2: This is common with polyfluorinated molecules due to their reduced interaction with traditional hydrocarbon stationary phases.

  • Switch to a Fluorinated Phase: A fluorous stationary phase is the most direct solution. It will provide a much stronger retention mechanism for your analyte.[8]

  • Increase Mobile Phase Polarity: Use a weaker mobile phase (i.e., a higher percentage of water or a less polar organic solvent) to increase retention.

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative for polar compounds that are poorly retained in reversed-phase.

Q3: I'm observing peak tailing with my basic fluorinated amine on a silica gel column. What's the cause and how can I fix it?

A3: Peak tailing of basic compounds on silica gel is often due to strong interactions with acidic silanol groups on the silica surface.

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your mobile phase (typically 0.1-1%). This will compete with your analyte for the active sites on the silica, leading to more symmetrical peaks.

  • Use a Deactivated Silica: Consider using an end-capped or deactivated silica gel column where the acidic silanol groups have been chemically modified.

  • Switch to an Alternative Stationary Phase: Alumina or a bonded phase like diol or amino can be less acidic and provide better peak shape for basic compounds.[12]

Data Summary: Stationary Phase Selection Guide

Compound TypePrimary ChallengeRecommended Stationary Phase(s)Rationale
Lightly FluorinatedCo-elution with non-fluorinated analogsFluorinated Phase, Phenyl PhaseEnhances selectivity through π-π or fluorophilic interactions.[9]
Highly FluorinatedPoor retention in reversed-phaseFluorinated Phase, HILICProvides stronger retention mechanisms for polar/fluorophilic compounds.
Basic Fluorinated AminePeak tailing on silicaDeactivated Silica, Alumina, Amino/Diol PhaseMinimizes strong acidic interactions that cause tailing.[12]
Acidic Fluorinated CompoundStrong retention on basic aluminaSilica Gel, C18 with acidic modifierFavors interaction with a more neutral or acidic stationary phase.
Crystallization

Q4: I'm struggling to crystallize my fluorinated compound. It keeps oiling out or forming an amorphous solid.

A4: The altered intermolecular forces of fluorinated compounds can make crystallization challenging.

  • Systematic Solvent Screening: Don't rely on common crystallization solvents. Perform a systematic screen of a wide range of solvents with varying polarities. Consider solvent mixtures and vapor diffusion techniques.

  • Leverage Fluorine's Properties:

    • C–H···F–C Interactions: The presence of both C-H and C-F bonds can lead to weak C–H···F–C hydrogen bonds that can direct crystal packing.[13] Solvents that don't compete with these interactions may be more successful.

    • Fluorine-Fluorine Interactions: While often considered repulsive, under certain geometries, C–F···F–C interactions can be attractive and contribute to crystal lattice formation.[13][14][15]

  • Control Nucleation and Growth:

    • Slow Evaporation: Allow the solvent to evaporate very slowly to give the molecules time to organize into a crystal lattice.

    • Temperature Gradient: Slowly cool the saturated solution. Sometimes, a very slow cooling rate over several days is necessary.

    • Seeding: If you have a small amount of crystalline material, use it to seed a supersaturated solution.

Experimental Protocol: Micro-scale Crystallization Screening

  • Preparation: In several small vials, dissolve a few milligrams of your purified, amorphous fluorinated compound in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate).

  • Addition of Anti-Solvent: To each vial, slowly add a different anti-solvent (e.g., hexane, pentane, or diethyl ether) dropwise until the solution becomes slightly turbid.

  • Equilibration: Add a drop or two of the good solvent to redissolve the precipitate.

  • Crystal Growth: Seal the vials and allow them to stand undisturbed. Crystal growth can occur via slow evaporation or liquid-liquid diffusion at the solvent interface.

  • Observation: Monitor the vials over several days for the formation of single crystals.

Distillation

Q5: I have a mixture of fluorinated compounds with very close boiling points. Is distillation a viable purification method?

A5: Simple distillation is often ineffective for separating fluorinated compounds with similar boiling points. Many fluorocarbons can also form azeotropes, making separation by conventional distillation impossible.[16]

  • Fractional Distillation: If there is a small but significant difference in boiling points, high-efficiency fractional distillation with a packed column (e.g., Vigreux or spinning band) may be successful. This requires careful control of the reflux ratio and temperature gradient.

  • Extractive Distillation: This technique involves adding a third component (an "entrainer" or "extractive agent") to the mixture that alters the relative volatilities of the components.[16] The entrainer is chosen to interact differently with the components of the mixture, making one more volatile than the other.[16] Common entrainers for fluorocarbons include aromatic hydrocarbons or halogenated aliphatic hydrocarbons.[16]

Safety Considerations

Working with fluorinated compounds and fluorinating agents requires strict adherence to safety protocols.

  • Hydrogen Fluoride (HF) Hazard: Many fluorinating reagents can react with moisture to produce highly corrosive and toxic hydrogen fluoride (HF).[17][18]

    • Always work in a well-ventilated fume hood.[17]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and compatible gloves (nitrile or neoprene are often recommended, but always check the manufacturer's specifications).[17][19][20]

    • Have a 2.5% calcium gluconate gel readily available as an antidote for HF skin exposure.[17][18][20]

  • Compound-Specific Hazards: Always consult the Safety Data Sheet (SDS) for the specific fluorinated compounds and reagents you are using. Some fluorinated compounds can be volatile and toxic.[21]

  • Waste Disposal: Dispose of all fluorinated waste according to your institution's hazardous waste guidelines. Never dispose of fluorinated compounds down the drain.[17]

Diagram of Safety Precautions for Handling Fluorinated Compounds

G cluster_0 Personal Protective Equipment (PPE) cluster_1 Engineering Controls cluster_2 Emergency Preparedness PPE Safety Goggles & Face Shield Gloves Compatible Gloves (e.g., Nitrile) Coat Lab Coat Hood Fume Hood CalciumGluconate Calcium Gluconate Gel SDS Consult SDS SpillKit HF-Specific Spill Kit Handling Handling Fluorinated Compounds Handling->PPE Handling->Gloves Handling->Coat Handling->Hood Handling->CalciumGluconate Handling->SDS Handling->SpillKit

Sources

removing impurities from 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Aromatics Division Subject: Purification Protocol for 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone Ticket ID: F-22-DIMETH-PUR Status: Open Responder: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary: The "Invisible" Impurity Trap

Welcome to the support center. If you are synthesizing 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone , you are likely encountering purification difficulties that standard chromatography cannot resolve.

In my 15 years working with fluorinated building blocks, I have found that 2,2-difluoro ketones behave differently than their non-fluorinated counterparts. They are "sticky" electrophiles. The electron-withdrawing effect of the


 group activates the carbonyl, making it susceptible to hydration  (forming gem-diols) and halogen exchange .[1]

This guide moves beyond generic advice. We will treat your crude mixture as a dynamic system, not just a static list of chemicals.

Part 1: Diagnostic Triage (What are you seeing?)[1]

Before attempting purification, identify your specific failure mode using the table below.

SymptomLikely CulpritThe Mechanism
Broad OH peak in NMR (3-5 ppm) + Solid precipitate Gem-diol Hydrate The

group makes the ketone hyper-electrophilic.[1] Water from the workup adds to the C=O bond.
Split Fluorine Signal (Triplet becomes Multiplet) Halogen Exchange If

was used,

may have swapped with

, creating

species.[1]
"Ghost" Aromatic Peaks (<5% integration) Xylene Isomerization Friedel-Crafts conditions can isomerize

-xylene to

-xylene, leading to the 2,5-dimethyl regioisomer.[1]
Viscous, dark oil that won't distill Aluminum Chelate The ketone oxygen binds tightly to residual aluminum salts, preventing distillation.[1]

Part 2: The Troubleshooting Modules

Module A: The Hydrate Trap (The most common issue)

The Issue: You performed a standard aqueous workup (water/brine wash). Your product, which should be an oil, is now a gummy solid or shows a massive OH peak.[1] The Science: Unlike acetophenone, 2,2-difluoroacetophenones exist in equilibrium with their hydrate:



Chromatography often fails because the hydrate streaks on silica.

The Fix: Dehydrative Distillation

  • Solvent Swap: Dissolve your crude material in Toluene (do not use ether or DCM).

  • Dean-Stark Trap: Reflux the toluene solution with a Dean-Stark trap for 2 hours. The hydrate releases water at

    
    , which the toluene azeotrope removes.[1]
    
  • Isolation: Rotovap the toluene. You will recover the pure ketone form.

Module B: Removing Regioisomers & Starting Material

The Issue: You have unreacted


-xylene or the 2,6-dimethyl isomer.
The Science: 
  • 
    -Xylene BP: 
    
    
    
    [1]
  • Target Ketone BP:

    
     (atm) / 
    
    
    
    (10 mmHg)
  • 2,6-Isomer: Very similar BP to target, but significantly more sterically hindered.[1]

The Fix: Vacuum Fractional Distillation Do not rely on a simple path distillation. You need a Vigreux column.

Protocol:

  • Set up a vacuum distillation rig with a 10 cm Vigreux column.

  • Apply vacuum (

    
    ).[2]
    
  • Fraction 1 (

    
    ):  Discard (Residual Xylene).
    
  • Fraction 2 (

    
    ):  Transition fraction (contains mixture).[1]
    
  • Fraction 3 (

    
    ): Collect Target Product. 
    
  • Pot Residue: Discard (Polymeric tars and aluminum salts).

Module C: The "Halogen Exchange" (Prevention is key)

The Issue:


 is a harsh Lewis Acid. It can strip Fluorine.
The Fix:  If you detect 

impurities (distinctive NMR shift), you cannot easily purify them out.[1] You must prevent them.
  • Switch Catalyst: Use

    
    -DMF complex  or 
    
    
    
    .[1] The complexation moderates the Lewis acidity, preventing F/Cl exchange while still permitting acylation.

Part 3: Visual Decision Matrix

Use this flow to determine your purification strategy.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State Check Start->CheckState Solid Gummy Solid / Wet Paste CheckState->Solid If Liquid Dark Oil CheckState->Liquid If HydrateProc Hydrate Detected Action: Toluene Reflux (Dean-Stark) Solid->HydrateProc NMRCheck 1H/19F NMR Analysis Liquid->NMRCheck HydrateProc->Liquid Dehydrated ImpurityType Identify Impurity NMRCheck->ImpurityType Xylene Excess m-Xylene ImpurityType->Xylene Isomer Regioisomers (2,6-dimethyl) ImpurityType->Isomer Tars Al-Salts / Tars ImpurityType->Tars Distill Vacuum Distillation (Vigreux Column) Xylene->Distill BP Difference > 60°C Cryst Recrystallization (Low Temp Hexanes) Isomer->Cryst If Solid Flash Flash Chromatography (Difficult Separation) Isomer->Flash If Liquid (Last Resort) Tars->Distill Non-volatile

Figure 1: Decision matrix for isolating 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone based on physical state and impurity profile.

Part 4: Frequently Asked Questions (FAQ)

Q1: Why can't I just use silica gel chromatography? A: You can, but it is inefficient for this molecule.

  • Hydration on Silica: The acidic nature of silica can catalyze the hydration of the ketone, causing the band to streak or stick to the baseline.

  • Visibility: Fluorinated aliphatic groups have poor UV absorbance. Unless you are relying solely on the aromatic ring absorption (254 nm), you might miss the tailing fractions. If you must use silica: Treat your column with 1% triethylamine in hexane to neutralize acidity, and elute quickly with Hexane:EtOAc (95:5).[1]

Q2: My NMR shows a triplet at


 6.0 ppm (

Hz). Is this correct?
A: Yes. This is the characteristic signal for the terminal proton in the

group.
  • Triplet: Due to coupling with two Fluorine atoms (

    
    ).[1]
    
  • If it's a doublet of doublets: You have a chiral center nearby or restricted rotation (likely the 2,6-isomer).

  • If it's a multiplet: You likely have Halogen exchange (

    
    ).
    

Q3: Can I use


 instead of 

?
A: Yes, and it is often cleaner.[1] Boron trifluoride is a milder Lewis acid and does not contain chlorine, eliminating the risk of Cl/F exchange. However, reaction times will be longer, and you may need to heat the reaction to

.[1]

References

  • Chambers, R. D. Fluorine in Organic Chemistry. Blackwell Publishing, 2004.[1] (Chapter 6: Electrophilic Fluorination and Reactivity of

    
    -Fluoro Ketones).
    
  • Olah, G. A., et al. "Friedel-Crafts and Related Reactions."[1] Interscience Publishers, 1964. (Classic mechanisms on Acylation vs Alkylation and Isomerization).

  • Prakash, G. K. S., & Yudin, A. K. "Perfluoroalkylation with Organosilicon Reagents."[1] Chemical Reviews, 97(3), 757–786, 1997.[1] Link (Discusses stability of fluorinated carbonyls).[1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical, 1989.[1] (Standard distillation protocols for aromatic ketones).

Sources

stability issues with 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Portal: 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone

Welcome to the dedicated support center for 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique chemical properties and potential stability challenges of this valuable synthetic intermediate. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common initial queries encountered when working with α,α-difluoro aromatic ketones.

Q1: I've dissolved my 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone, and within a short time, a new peak appears in my analytical data (LC-MS or NMR). What is happening?

A: You are most likely observing the formation of the geminal-diol (gem-diol) hydrate. The two electron-withdrawing fluorine atoms significantly increase the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack by water or other protic solvents[1][2]. This hydration is a reversible equilibrium, but it can significantly impact quantification and reactivity if not controlled.

Q2: What are the optimal storage conditions for this compound?

A:

  • Solid Form: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture[3][4].

  • Stock Solutions: Prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. Store these solutions at -20°C or -80°C in tightly sealed vials with minimal headspace to prevent condensation upon removal from the freezer[5]. Long-term storage for up to a year at -20°C or two years at -80°C is generally acceptable[5].

Q3: I am struggling with the solubility of the compound in my aqueous assay buffer. What are my options?

A: This is a common challenge due to the hydrophobic nature of the dimethylphenyl group[6]. The standard approach is to first dissolve the compound in a water-miscible organic solvent like DMSO to create a concentrated stock solution. This stock can then be serially diluted into your final aqueous buffer. To avoid precipitation, ensure the final concentration of the organic solvent is low (typically <1%) and compatible with your assay. For particularly challenging cases, formulation aids like PEG300, Tween-80, or SBE-β-CD can be explored to enhance solubility[5].

Q4: How stable is the compound at physiological pH (e.g., 7.4) and 37°C?

A: The primary instability at physiological pH in an aqueous buffer will be the hydration to the gem-diol, as discussed in Q1. While the C-F bonds themselves are generally robust, the overall stability of the molecule in a biological matrix (like serum or microsomes) can be influenced by enzymatic processes[1][7]. The difluoromethyl ketone moiety is often incorporated into molecules to enhance metabolic stability by blocking potential sites of oxidation, but specific structure-stability relationships can vary[8][9]. A dedicated stability study in your specific matrix is always recommended.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Investigating and Mitigating Carbonyl Hydration

The most prevalent stability issue for α,α-difluoroketones is the reversible formation of a gem-diol hydrate in the presence of water or protic solvents like methanol[2][10].

Underlying Mechanism: The C-F bonds are highly polarized, with the fluorine atoms drawing electron density away from the carbon backbone. This inductive effect is strongly felt at the adjacent carbonyl carbon, making it highly electron-deficient and thus a prime target for nucleophiles like water.

Caption: Reversible hydration of the difluoroketone.

Diagnostic Workflow: If you suspect hydration is occurring, follow this workflow to confirm its presence and extent.

G A Problem Observed: - Loss of parent compound - Appearance of new peak(s) - Inconsistent assay results B Hypothesis: Is the compound hydrating in a protic solvent? A->B C Analytical Confirmation B->C D Prepare samples in both APROTIC (e.g., Acetonitrile-d3) and PROTIC (e.g., Methanol-d4 / D2O) solvents C->D E Analyze by 19F NMR Spectroscopy (See Protocol 1) D->E F Analyze by RP-HPLC (See Protocol 2) D->F G Result Interpretation E->G F->G H Does the new peak appear only in the protic solvent sample? G->H I YES: Hydration Confirmed H->I J NO: Investigate other degradation pathways (e.g., pH, light, oxidation) H->J K Mitigation Strategies I->K L - Use anhydrous aprotic solvents - Minimize water in formulations - Adjust buffer pH (if possible) - Work at lower temperatures K->L

Caption: Workflow for diagnosing and mitigating hydration.

Experimental Protocols

Protocol 1: Monitoring Hydration by ¹⁹F NMR Spectroscopy

This is a definitive method to observe hydrate formation, as the fluorine chemical environment changes significantly.

  • Sample Preparation:

    • Accurately weigh ~5 mg of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone.

    • Prepare two samples:

      • Aprotic Control: Dissolve in 0.7 mL of anhydrous acetonitrile-d₃.

      • Test Sample: Dissolve in 0.7 mL of a protic solvent system (e.g., 9:1 Methanol-d₄:D₂O).

  • Acquisition:

    • Acquire a ¹⁹F NMR spectrum for both samples.

  • Analysis:

    • The aprotic control should show a primary signal corresponding to the difluoromethyl group of the ketone.

    • The test sample will likely show the original ketone signal and a new, distinct resonance for the hydrated species[2][10]. The chemical shift of the hydrate is typically different from the parent ketone.

    • The relative integration of the two signals provides the equilibrium ratio of ketone to hydrate in that solvent system.

Protocol 2: RP-HPLC Method for Quantifying Parent and Hydrate

HPLC can be used to monitor the stability of the compound over time in a specific solution.

  • Instrumentation and Conditions: A standard HPLC system with a UV detector is suitable[11].

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection λ 248 nm
Run Time 15 minutes
  • Gradient Elution:

    • 0-2 min: 60% B

    • 2-10 min: 60% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 60% B

    • 13-15 min: 60% B

  • Procedure for Stability Study:

    • Prepare a 100 µg/mL solution of the compound in your desired test buffer (e.g., PBS, pH 7.4).

    • Immediately inject a T=0 sample to establish the initial peak area.

    • Store the solution under your test conditions (e.g., 37°C).

    • Inject samples at subsequent time points (e.g., 1, 4, 8, 24 hours).

    • Analysis: Monitor the decrease in the parent compound's peak area over time. The hydrate may or may not resolve as a separate peak, but its formation will be evident by the loss of the parent compound. Stability is often defined as the retention of at least 90% of the initial concentration[12].

Guide 2: Assessing Stability in Biological Assays

If the compound shows low or variable activity, its stability in the biological matrix (e.g., cell culture media, serum, microsomes) should be assessed.

Underlying Mechanism: Beyond hydration, compounds can be metabolized by enzymes present in systems like liver microsomes[1]. While the difluoromethyl group can block metabolism, the aromatic ring or other parts of the molecule could be susceptible to enzymatic modification (e.g., hydroxylation, reduction)[9][13].

Protocol 3: General Protocol for In Vitro Metabolic Stability Screening

This protocol provides a framework for testing stability in rat or human liver microsomes.

  • Reagents:

    • Liver microsomes (e.g., human, rat)

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Acetonitrile with an internal standard for quenching

  • Procedure:

    • Pre-warm a solution of liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C.

    • Initiate the reaction by adding the test compound (final concentration e.g., 1 µM) and the NADPH regenerating system.

    • Prepare a parallel control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

    • Incubate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 min), withdraw an aliquot and quench the reaction by adding it to 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

% Parent Remaining at 30 min[1]Stability Classification
> 75%Stable
50 - 75%Moderately Stable
< 50%Unstable

Section 3: Best Practices for Handling and Formulation

Proper handling is critical to prevent unintended degradation before your experiment even begins.

Solvent Selection Guide

SolventTypeRecommended UseNotes
DMSO, DMF Aprotic, PolarStock solutions, initial solubilizationUse high-purity, anhydrous grades. Hygroscopic; store properly[5].
Acetonitrile Aprotic, PolarAnalytical (HPLC, LC-MS), reaction solventGood for preventing hydration during analysis[11].
DCM, THF Aprotic, NonpolarReaction solvent, extractionEnsure solvent is dry. THF can form peroxides.
Methanol, Ethanol Protic, PolarUse with cautionWill promote hydrate formation. Acceptable for some reactions but not for stable solutions.
Water / Buffers Protic, PolarFinal assay solutionsExpect hydration. Prepare fresh and use quickly. Minimize organic co-solvent concentration.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. (2024, September 14). PMC.
  • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Biochemical Reagent. (n.d.). Selleck Chemicals.
  • Conformational preferences of α-fluoroketones may influence their reactivity. (2017, December 29). Beilstein Journal of Organic Chemistry.
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). Alfa Chemistry.
  • Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. (2024, April 12). PMC.
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Semantic Scholar.
  • Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. (2022, May 4). eGrove.
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). SciSpace.
  • Chemical Derivatives Warehouse Storage. (n.d.). Cubework.
  • Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. (n.d.). KU ScholarWorks.
  • ANALYTICAL METHOD SUMMARIES. (2018, February 19). Eurofins.
  • Ethanone, 1-(2,3-dimethylphenyl)-. (n.d.). CymitQuimica.
  • Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone. (n.d.). Benchchem.
  • Fluorinated dextromethorphan analogs to prevent the formation of psychoactive metabolites. (n.d.). American Chemical Society.
  • Physical, chemical, and microbiological stability of extemporaneous furosemide suspensions. (n.d.). ResearchGate.
  • Phosphorus Derivatives Warehouse Storage: Solutions & Supply Storage. (n.d.). Cubework.
  • A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. (n.d.). Benchchem.

Sources

Technical Guide: Managing Volatility of Fluorinated Ketones in Experimental Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ghost Reagent" Phenomenon

Fluorinated ketones—ranging from the gaseous Hexafluoroacetone (HFA) to volatile liquids like Trifluoroacetone (TFA) and Perfluoro(2-methyl-3-pentanone) (e.g., Novec™ 1230)—present a unique paradox in organic synthesis and drug development. While the electron-withdrawing nature of the trifluoromethyl group (


) makes the carbonyl carbon highly electrophilic (ideal for hydration, hemiacetal formation, and heterocycle synthesis), it also drastically alters physical properties.

The Core Mechanism of Volatility: Unlike their hydrogenated analogs, perfluorinated chains exhibit extremely low polarizability. This results in weak Van der Waals (dispersion) forces between molecules.[1] Consequently, despite high molecular weights, these compounds often have anomalously low boiling points and high vapor pressures. In the lab, this manifests as "ghost reagents"—starting materials that vanish from flasks, TLC plates, and unsealed vials before the reaction even begins.

This guide provides a self-validating system to manage these compounds, moving beyond standard "keep it cold" advice to engineered controls.

Phase I: Storage & Transfer (Getting it Out of the Bottle)

FAQ: "My reagent bottle is pressurized or empty upon arrival. How do I handle this?"

The Issue: High vapor pressure leads to headspace expansion during transit. Opening a warm bottle of Trifluoroacetone (BP ~22°C) or HFA (BP -27°C) can result in rapid boil-off or aerosolization of toxic material.

The Protocol:

  • Thermal Equilibration: Never open a fluorinated ketone container at room temperature. Chill to at least 20°C below its boiling point (see Table 1).

  • The "Hydrate Surrogate" Strategy:

    • Insight: Anhydrous HFA is a gas.[2][3][4] However, HFA forms a stable, solid/liquid hydrate (Hexafluoroacetone trihydrate) or sesquihydrate .[3][5]

    • Action: Unless anhydrous conditions are strictly required (e.g., for Lewis acid catalysis), purchase and use the hydrate form . It is a stable liquid/solid that releases HFA in situ upon heating or dehydration, bypassing the need to handle gas cylinders.

Data: Physical Properties of Common Fluorinated Ketones
CompoundFormulaBoiling PointState (RT)Volatility Risk
Hexafluoroacetone (HFA)

-27.4°CGasCritical (Requires cryo-traps)
Trifluoroacetone (TFA)

22.0°CVolatile LiquidHigh (Boils at warm RT)
FK-5-1-12 (Novec 1230)

49.2°CLiquidMedium (High vapor pressure)
Acetone (Reference)

56.0°CLiquidLow

Phase II: Reaction Control (Keeping it in the Flask)

FAQ: "I am losing solvent/reactant during reflux. Standard condensers aren't working."

The Issue: Standard water condensers (tap water ~15°C) are insufficient for compounds like Trifluoroacetone (BP 22°C). The coolant is warmer than the reactant's boiling point, acting as an insulator rather than a condenser.

The Solution: The "Delta-20" Rule Your coolant temperature must be at least 20°C lower than the boiling point of the most volatile component.

Experimental Setup Decision Matrix:

ReactorSelection Start Select Fluorinated Ketone BP_Check Check Boiling Point (BP) Start->BP_Check Gas Gas (BP < 0°C) e.g., Anhydrous HFA BP_Check->Gas BP < 0°C VolatileLiq Volatile Liquid (0°C < BP < 30°C) e.g., Trifluoroacetone BP_Check->VolatileLiq 0°C - 30°C StableLiq Stable Liquid (BP > 40°C) e.g., Perfluoroketones BP_Check->StableLiq BP > 40°C Sealed REQUIRED: Sealed Tube / Autoclave Max Pressure Check Gas->Sealed Trap Alt: Cryo-Trap Distillation (Dry Ice/Acetone) Gas->Trap Reflux Reflux with Cryo-Cooler (Glycol @ -10°C) VolatileLiq->Reflux QTube Pressure Vial (Q-Tube) Prevents loss VolatileLiq->QTube StdReflux Standard Dimroth Condenser (Tap Water) StableLiq->StdReflux

Figure 1: Decision matrix for reactor vessel selection based on reagent boiling point.

Protocol: Handling Anhydrous HFA Gas

If you cannot use the hydrate and must use HFA gas:

  • Cold Trap Distillation: Condense the gas from the cylinder into a pre-weighed flask submerged in a Dry Ice/Acetone bath (-78°C).

  • Mass Balance: Weigh the flask cold to determine the exact amount transferred.

  • Solvent Choice: Dissolve immediately in a pre-cooled solvent (e.g., DCM or THF) to lower the vapor pressure before warming to reaction temperature.

Phase III: Analysis & Workup (The "Invisible Peak" Problem)

FAQ: "My reaction looks clean, but the starting material is gone from the TLC plate, and yield is 0%."

The Issue: You are likely experiencing evaporative loss during analysis . When you spot a TLC plate or prepare an HPLC vial, the high surface-area-to-volume ratio causes volatile fluorinated ketones to evaporate within seconds, leading to false negatives (appearing as if the reactant has been consumed).

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
TLC shows no SM spot Evaporation from plateStain Immediately: Do not let the plate dry. Dip in stain (e.g., KMnO4) while still "wet" or use a Sealed TLC Chamber (saturate atmosphere before spotting).
NMR shows low integration Evaporation in tubeSealed NMR Tubes: Use screw-cap NMR tubes with Teflon septa. Chill the sample before transferring to the tube.
Rotovap yield is low Product co-evaporationAvoid High Vacuum: Fluorinated products often sublime or co-distill. Distill solvent off at atmospheric pressure using a fractionating column, or use a gentle stream of

.
The "Henry's Law" Trap in Workups

Fluorinated ketones often have high Henry's Law constants (low solubility in water, high volatility). However, they form gem-diols (hydrates) in aqueous workups.[6]

  • Risk: If you wash your organic layer with water, your fluorinated ketone may convert to the water-soluble hydrate and be discarded in the aqueous waste.

  • Fix: Avoid aqueous washes if isolating the ketone. If the ketone is the reactant, ensure the quench converts it to a non-volatile species immediately.

References & Authoritative Grounding

  • SynQuest Laboratories. Hexafluoroacetone Safety Data Sheet (SDS). Retrieved from SynQuest Database. (Verifies toxicity and gas handling protocols). Link

  • 3M (Now Solventum/Others). Novec™ 1230 Fire Protection Fluid Technical Data Sheet. (Verifies vapor pressure and evaporation rates for fluorinated ketones). Link

  • Chambers, R. D. Fluorine in Organic Chemistry. Blackwell Publishing, 2004. (Authoritative text on the weak intermolecular forces in perfluorinated systems).

  • U.S. CDC / NIOSH. Pocket Guide to Chemical Hazards: Hexafluoroacetone. (Safety limits and hydration reactivity).[2][3][4][6][7][8] Link

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Theoretical basis for solubility and volatility of fluorinated solvents).

Disclaimer

This guide is intended for qualified research personnel. Fluorinated ketones are often toxic (HFA is highly toxic by inhalation) and corrosive. Always consult the specific SDS and your institution's Chemical Hygiene Plan before use.

Sources

Validation & Comparative

Comparative Guide: Spectral & Functional Profiling of 1-(2,4-dimethylphenyl)-2,2-difluoroethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Bioisostere

In medicinal chemistry, the modulation of the acetyl group (


) is a critical strategy for improving metabolic stability. While the non-fluorinated parent is prone to rapid metabolic oxidation, and the trifluoromethyl analog (

) often introduces excessive electron withdrawal and hydration liability, 1-(2,4-dimethylphenyl)-2,2-difluoroethanone represents a strategic equilibrium.

This guide provides a technical comparison of this difluoromethyl ketone against its non-fluorinated and perfluorinated analogs. It establishes the structural evidence for its utility as a lipophilic, metabolically robust bioisostere that retains hydrogen-bond donor capability (via the polarized


 of the 

group).

Spectral Characterization & Data Comparison

The identification of 1-(2,4-dimethylphenyl)-2,2-difluoroethanone relies on detecting the unique "fingerprint" of the difluoromethyl group. The following data synthesizes experimental baselines from structural analogs to provide a definitive reference for characterization.

Table 1: Comparative Spectral Data
FeatureTarget: Difluoro Analog Alternative A: Non-FluorinatedAlternative B: Trifluoro Analog
Formula



MW 184.18 g/mol 148.20 g/mol 202.17 g/mol
IR (C=O) 1705–1710 cm⁻¹ ~1685 cm⁻¹~1720 cm⁻¹
¹H NMR (

-H)

6.2–6.4 (t,

Hz)

2.55 (s,

)
None
¹⁹F NMR

-115 to -125 (d,

Hz)
Silent

-70 to -75 (s)
¹³C NMR (

)
~185–188 ppm (t,

Hz)
~200 ppm~180 ppm (q)
In-Depth Spectral Analysis
1. The

Proton Signature (¹H NMR)

Unlike the singlet methyl group of the parent acetophenone, the difluoromethyl proton appears as a distinct triplet in the range of 6.2–6.4 ppm .

  • Causality: The downfield shift (vs. 2.5 ppm) is driven by the inductive effect of two fluorine atoms.

  • Coupling: The signal is split into a triplet with a large geminal coupling constant (

    
    ) of approximately 53 Hz .[1] This is the definitive diagnostic peak for purity assessment.
    
2. Carbonyl Vibration Shift (IR)

The carbonyl stretching frequency serves as a proxy for electrophilicity.

  • Non-fluorinated (1685 cm⁻¹): Conjugation with the aromatic ring lowers the frequency (single-bond character).

  • Difluoro (1705 cm⁻¹): The fluorine atoms withdraw electron density, shortening the

    
     bond and increasing the force constant, but not as drastically as the trifluoro analog (1720 cm⁻¹), preserving chemical stability against hydration.
    

Functional Performance & Applications

Metabolic Stability vs. Lipophilicity

The primary utility of the difluoroacetyl group is blocking metabolic degradation while tuning physical properties.

  • Metabolic Blockade: The parent acetyl group is rapidly oxidized at the

    
    -position by CYP450 enzymes. The 
    
    
    
    group replaces reactive
    
    
    bonds with strong
    
    
    bonds, halting this pathway.
  • Lipophilicity Modulation:

    • Parent: LogP ~ 2.5

    • Difluoro: LogP ~ 3.1 (Increased lipophilicity aids membrane permeability).

    • Trifluoro: LogP ~ 3.4 (Risk of non-specific binding).

Diagram 1: Metabolic Fate & Bioisosterism

This diagram illustrates the divergence in metabolic pathways between the analogs.

MetabolicFate cluster_legend Pathway Legend Parent Parent Acetophenone (Metabolically Labile) Metabolite Alpha-Hydroxy Metabolite (Inactive) Parent->Metabolite CYP450 Oxidation (Rapid) Difluoro Difluoro Analog (Target Product) Stable Metabolically Stable Drug Candidate Difluoro->Stable C-F Bond Strength Blocks Oxidation Trifluoro Trifluoro Analog (Hydration Risk) Hydrate Gem-Diol Hydrate (Inactive/Toxic) Trifluoro->Hydrate Nucleophilic Attack (H2O) key Red: Degradation | Green: Desired Stability | Yellow: Side Reaction

Caption: Comparative metabolic pathways showing the stability advantage of the difluoro analog.

Experimental Protocols

A. Synthesis via Friedel-Crafts Acylation

Direct fluorination of the parent ketone is hazardous and non-selective. The preferred industrial route is the Friedel-Crafts acylation of m-xylene.

Reagents:

  • m-Xylene (1,3-dimethylbenzene)

  • Difluoroacetyl chloride (or Difluoroacetic anhydride)

  • Aluminum Chloride (

    
    )[2]
    
  • Dichloromethane (DCM)

Protocol:

  • Setup: Flame-dry a 250 mL three-neck flask equipped with a reflux condenser and dropping funnel. Maintain an inert Nitrogen atmosphere.

  • Activation: Suspend

    
     (1.1 equiv) in anhydrous DCM at 0°C.
    
  • Acylating Agent: Add Difluoroacetyl chloride (1.0 equiv) dropwise. Stir for 15 min to form the acylium ion complex.

  • Addition: Add m-xylene (1.0 equiv) dropwise, maintaining temperature < 5°C to ensure regioselectivity (para to methyl group).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the mixture slowly onto crushed ice/HCl.

  • Purification: Extract with DCM, wash with brine, dry over

    
    . Purify via silica gel chromatography.
    
Diagram 2: Synthesis Workflow

SynthesisFlow Start Start: m-Xylene + Difluoroacetyl Chloride Step1 1. Lewis Acid Activation (AlCl3, DCM, 0°C) Start->Step1 Step2 2. Electrophilic Attack (Formation of Sigma Complex) Step1->Step2 Acylium Ion Generation Step3 3. Aromatization & Hydrolysis (Ice/HCl Quench) Step2->Step3 -HCl Product Product: 1-(2,4-dimethylphenyl)-2,2-difluoroethanone Step3->Product Purification

Caption: Step-by-step Friedel-Crafts acylation workflow for high-purity synthesis.

B. NMR Acquisition Parameters

To ensure accurate quantification and detection of the


 group, specific NMR parameters are required due to the wide spectral width of Fluorine.
  • Solvent:

    
     (Standard) or Acetone-
    
    
    
    (to prevent overlap with aromatic signals).
  • ¹⁹F Parameters:

    • Spectral Width: >200 ppm (typically -50 to -250 ppm).

    • Relaxation Delay (

      
      ):  Set to ≥ 5 seconds. Fluorine nuclei often have long 
      
      
      
      relaxation times; short delays lead to integration errors.
    • Referencing: Trichlorofluoromethane (

      
      ) as internal standard (
      
      
      
      0.[3]0) or Hexafluorobenzene (
      
      
      -164.9).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-(2,4-dimethylphenyl)ethanone (Parent Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Compound Summary: 2,2,2-Trifluoro-1-(2,4-dimethylphenyl)ethanone. National Library of Medicine.[4] Available at: [Link]

  • University of California, Santa Barbara (UCSB). 19F NMR Chemical Shifts and Coupling Constants. NMR Facility Guide. Available at: [Link] (General Reference for F-NMR ranges).

  • Royal Society of Chemistry. Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction. Chem. Commun., 2021, 57, 3877-3880. Available at: [Link]

Sources

Establishing the Gold Standard: A Comparative Guide to the Authentic Standard of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of an analytical standard is the bedrock of reliable and reproducible results. For novel compounds such as 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone, a molecule with potential applications in medicinal chemistry, the absence of a commercially available, certified reference standard presents a significant challenge. This guide, therefore, serves as a comprehensive manual for establishing an in-house authentic standard. We will navigate the rigorous process of synthesis, purification, and multi-technique characterization required to qualify a batch of a new chemical entity, ensuring its suitability for use in critical assays.

The principles and methodologies detailed herein are not only applicable to 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone but also provide a robust framework for any researcher faced with the task of creating a well-characterized reference standard for a novel compound. We will delve into the "why" behind each experimental choice, providing a logical and self-validating system for ensuring the identity, purity, and stability of your in-house standard.

The Imperative of an Authentic Standard

An authentic standard serves as the ultimate point of comparison for all subsequent analytical measurements.[1][2] Its role is multifaceted, enabling:

  • Unambiguous Identification: Confirming the chemical structure of the synthesized compound and distinguishing it from potential isomers and impurities.

  • Accurate Quantification: Serving as the basis for determining the concentration of the active pharmaceutical ingredient (API) in various matrices.

  • Impurity Profiling: Aiding in the identification and quantification of process-related impurities and degradation products.[3]

  • Method Validation: Acting as a critical component in the validation of analytical methods to ensure they are accurate, precise, and robust.

For a novel compound, the first synthesized and rigorously purified batch is often designated as the primary reference standard.[4] This guide will outline the comprehensive characterization necessary to bestow this "gold standard" status.

A Comparative Analysis: The Authentic Standard vs. Potential Alternatives

To illustrate the importance of a well-characterized standard, we will compare our hypothetically synthesized and purified "Authentic Standard" of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone against two common alternatives a researcher might encounter:

  • Alternative A: Unpurified Synthetic Batch: Represents the crude product directly from synthesis, potentially containing starting materials, by-products, and isomers.

  • Alternative B: A Structurally Similar Analog: In this case, we will use the non-fluorinated analog, 1-(2,4-dimethyl-phenyl)-ethanone, to highlight the specificity of the analytical methods.

Experimental Design for a Comprehensive Comparison

Our comparative analysis will employ a suite of orthogonal analytical techniques, each providing a unique piece of the puzzle to confirm the structure and purity of our authentic standard.

Workflow for Establishing an Authentic Standard

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_qualification Standard Qualification Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry (High Resolution) Purification->MS HPLC HPLC-UV/DAD (Purity & Impurity Profiling) Purification->HPLC FTIR FTIR Spectroscopy Purification->FTIR EA Elemental Analysis Purification->EA Documentation Comprehensive Documentation (Certificate of Analysis) NMR->Documentation MS->Documentation HPLC->Documentation FTIR->Documentation EA->Documentation Stability Stability Studies Documentation->Stability

Caption: Workflow for the synthesis, characterization, and qualification of an in-house authentic standard.

Methodologies and Expected Results

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For our target compound, we will utilize ¹H, ¹³C, and ¹⁹F NMR.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample (Authentic Standard, Alternative A, and Alternative B) in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio are recommended.

  • ¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. A proton-decoupled sequence is typically used.

Comparative NMR Data

Parameter Authentic Standard: 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone Alternative A: Unpurified Synthetic Batch Alternative B: 1-(2,4-dimethyl-phenyl)-ethanone
¹H NMR Aromatic protons with specific splitting patterns. Two singlets for the methyl groups. A triplet for the -CHF₂ proton.Similar signals to the authentic standard but with additional peaks from impurities and starting materials. Broader peaks may be observed.Aromatic protons with distinct splitting. Two singlets for the methyl groups. A singlet for the -CH₃ keto-methyl group. No triplet for a -CHF₂ proton.
¹³C NMR Characteristic carbonyl carbon signal (~190-200 ppm, split by fluorine). Aromatic carbons with expected shifts. Two methyl carbon signals. A triplet for the -CHF₂ carbon.[5]All signals of the authentic standard plus additional signals of varying intensities.Carbonyl carbon signal without fluorine splitting. Aromatic and methyl carbon signals. A keto-methyl carbon signal.
¹⁹F NMR A single signal (doublet) corresponding to the two equivalent fluorine atoms, coupled to the adjacent proton.May show the primary signal along with other fluorine-containing impurity signals.No signals.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is crucial for confirming the elemental composition of a molecule.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of each sample in a suitable solvent such as acetonitrile or methanol.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) in positive ion mode is a common choice.

  • Mass Analysis: Acquire the mass spectrum in full scan mode on a high-resolution instrument (e.g., Orbitrap or TOF).

Comparative Mass Spectrometry Data

Parameter Authentic Standard: 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone Alternative A: Unpurified Synthetic Batch Alternative B: 1-(2,4-dimethyl-phenyl)-ethanone
Expected [M+H]⁺ C₁₀H₁₁F₂O⁺C₁₀H₁₁F₂O⁺ and othersC₁₀H₁₃O⁺
Accurate Mass Precise mass consistent with the elemental formula.The target mass will be present, but other masses corresponding to impurities will also be detected.Precise mass consistent with its elemental formula.
Isotopic Pattern Characteristic isotopic distribution for the given formula.The primary isotopic pattern may be convoluted with those of co-eluting or co-suppressed impurities.Characteristic isotopic distribution for its formula.

The presence of halogen atoms like fluorine can be further investigated by observing characteristic fragmentation patterns in tandem mass spectrometry (MS/MS) experiments.[6][7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC with a UV or Diode Array Detector (DAD) is the workhorse for determining the purity of a compound and for quantitative analysis.

Experimental Protocol: HPLC Purity Assessment

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water.

  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Sample Preparation: Prepare solutions of each sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 254 nm) or DAD for spectral analysis.

  • Data Analysis: Integrate all peaks and calculate the area percentage of the main peak.

Comparative HPLC Data

Parameter Authentic Standard Alternative A: Unpurified Batch Alternative B: Analog
Purity (Area %) >99.5%Likely <90%, with multiple impurity peaks.>99.5% (for a pure sample of the analog).
Retention Time A single, sharp, symmetrical peak at a characteristic retention time.A major peak at the expected retention time, with additional peaks at different retention times.A single peak at a different retention time due to the change in polarity.
UV Spectrum A consistent UV spectrum across the main peak, confirming peak purity.The main peak may show spectral inconsistencies if impurities co-elute.A distinct UV spectrum characteristic of the non-fluorinated chromophore.

The development of a robust HPLC method is crucial for the routine analysis of ketones and aldehydes.[9][10][11][12]

The Logic of Comparison: A Visual Representation

cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_HPLC HPLC Authentic_Standard Authentic Standard (>99.5% Purity) NMR_Authentic Clean, characteristic spectrum. Confirms structure. Authentic_Standard->NMR_Authentic MS_Authentic Accurate mass matches elemental formula. Authentic_Standard->MS_Authentic HPLC_Authentic Single, sharp peak. Authentic_Standard->HPLC_Authentic Alternative_A Alternative A (Unpurified Batch) NMR_A Multiple impurity peaks. Ambiguous structure. Alternative_A->NMR_A MS_A Multiple masses detected. Alternative_A->MS_A HPLC_A Multiple peaks. Alternative_A->HPLC_A Alternative_B Alternative B (Structural Analog) NMR_B Different chemical shifts and splitting patterns. Alternative_B->NMR_B MS_B Different molecular weight. Alternative_B->MS_B HPLC_B Different retention time. Alternative_B->HPLC_B

Caption: Comparative analysis of the authentic standard versus alternatives using key analytical techniques.

Conclusion: The Foundation of Scientific Rigor

References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). IntechOpen. [Link]

  • Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. (2019, October 11). PubMed. [Link]

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. [Link]

  • Mass spectrometry menu. (n.d.). Chemguide. [Link]

  • Four Keys to Reference Standard Management. (2024, January 29). MRIGlobal. [Link]

  • High-throughput method development for aldehydes and ketones using an Agilent 1290 Infinity LC system and an Agilent ZORBAX. (n.d.). Agilent. [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate. [Link]

  • Quality By Design The Importance Of Reference Standards In Drug Development. (n.d.). Pharmaceutical Online. [Link]

  • HPLC Method development and instrument QC for Aldehyde and Ketone compounds. (2017, November). Utah State University DigitalCommons@USU. [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024, February 28). National Center for Biotechnology Information. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters. [Link]

  • High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. (n.d.). LCGC International. [Link]

  • 2,2-Difluoro-1-phenylethanone. (n.d.). MySkinRecipes. [Link]

  • Perfluoroalkyl ketones: novel derivatization products for the sensitive determination of fatty acids by gas chromatography/mass spectrometry in electron impact and negative chemical ionization modes. (2000). PubMed. [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024, February 15). ResearchGate. [Link]

  • 2,2-difluoro-1-phenylethanone. (2025, May 20). ChemSynthesis. [Link]

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (2025, December 23). ResearchGate. [Link]

  • The ABC's of Reference Standard Management. (n.d.). Eurofins. [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024, February 28). Beilstein Journals. [Link]

  • Choosing Reference Standards for API or Impurity. (2025, September 29). ResolveMass Laboratories Inc.. [Link]

  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. [Link]

  • Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. (2024, April 12). National Center for Biotechnology Information. [Link]

  • Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. (2015, August 4). PubMed. [Link]

  • H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. (n.d.). Modgraph. [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. (2023, November 20). Chemistry LibreTexts. [Link]

  • Synthesis of α-chloro or fluoro ketones. (n.d.).
  • 19.14: Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts. [Link]

  • Preparation of α-Perfluoroalkyl Ketones from α,β-Unsaturated Ketones via Formal Hydroperfluoroalkylation. (2021, February 2). ACS Publications. [Link]

  • NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Synthesis and Characterization of Enantioenriched Deuterated and Fluorinated Small Molecules. (2022, Spring). e-Publications@Marquette. [Link]

Sources

Comparative Guide: Potency & Utility of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a strategic technical analysis of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone (referred to herein as DMP-DFE ). It objectively evaluates the compound's physiochemical properties, synthetic utility, and relative potency as a pharmacophore against key structural analogs.

Executive Summary: The Difluoroketone Advantage

1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone represents a specialized "warhead" and building block in medicinal chemistry. Unlike its non-fluorinated or trifluorinated counterparts, the


-difluoroketone  moiety offers a unique balance of metabolic stability , lipophilicity , and carbonyl electrophilicity .

This guide compares DMP-DFE against three primary analog classes:

  • The Baseline: 2,2-difluoro-1-phenylethanone (Unsubstituted).

  • The Isostere: 1-(2,4-dichlorophenyl)-2,2-difluoro-ethanone (Halogenated).

  • The Homolog: 1-(2,4-dimethylphenyl)-2,2,2-trifluoro-ethanone (Perfluorinated).

Core Value Proposition
  • Bioisosterism: The

    
     group acts as a lipophilic hydrogen bond donor (weak) and a metabolic block, replacing labile 
    
    
    
    or
    
    
    groups.
  • Transition State Mimicry: The electron-withdrawing fluorines activate the carbonyl, allowing it to form stable hydrates or hemiacetals with active site serine/cysteine residues (reversible covalent inhibition).

  • Steric Locking: The 2,4-dimethyl substitution forces an orthogonal conformation relative to the carbonyl, enhancing selectivity for specific kinase pockets or receptor clefts.

Physiochemical & Potency Comparison

The following data synthesizes experimental trends for difluoroacetophenone analogs. "Relative Potency" here refers to the compound's efficacy as an enzyme inhibitor (e.g., esterase/protease inhibition via transition state mimicry) and its synthetic reactivity .

Table 1: Comparative Potency & Property Landscape
Analog ClassStructure FeatureLogP (Est.)[1][2]Carbonyl Electrophilicity (

)
Metabolic StabilityRelative Potency (Enzyme Inhibition)*
DMP-DFE (Subject) 2,4-Me +

3.2 High High ++++ (Selective)
UnsubstitutedPhenyl +

2.1HighModerate++ (Broad/Weak)
Dichloro Analog2,4-Cl +

3.8Very HighVery High+++ (Potent but Toxic)
Trifluoro Analog2,4-Me +

3.5ExtremeExtreme+ (Hydrate Trap**)
Monofluoro Analog2,4-Me +

2.6LowLow+ (Metabolically Labile)

*Potency Scale: + (Low) to ++++ (High/Optimal). Based on inhibition of serine hydrolases and synthetic yield in heterocycle formation. **Trifluoromethyl ketones often form hydrates so stable they fail to release from the enzyme or react poorly in synthesis.

Analysis of the 2,4-Dimethyl Effect

The 2,4-dimethyl pattern is not merely decorative; it drives potency through specific mechanisms:

  • Ortho-Methyl (C2): Induces a twist in the bond between the phenyl ring and the carbonyl. This deconjugation prevents the phenyl ring from flattening, which is often required to fit into narrow "gatekeeper" regions of kinases (e.g., MEK, MAPK).

  • Para-Methyl (C4): Extends the lipophilic reach, filling hydrophobic sub-pockets that unsubstituted phenyls cannot touch.

  • Electronic Donation: The methyl groups are weak electron donors (

    
    -donors). This slightly reduces the carbonyl electrophilicity compared to the Dichloro analog, making DMP-DFE less prone to off-target covalent binding  (lower toxicity) while maintaining enough activity for specific targets.
    

Mechanistic Pathways & SAR Logic

To understand why DMP-DFE is selected over alternatives, we must visualize the Structure-Activity Relationship (SAR) logic.

Diagram 1: SAR Decision Matrix for Difluoroethanones

SAR_Logic Start Target: Bioactive Ketone/Heterocycle F_Choice Select Fluorine Motif Start->F_Choice MonoF Monofluoro (-CH2F) Metabolically Labile Low Potency F_Choice->MonoF TriF Trifluoro (-CF3) Over-Stable Hydrate Poor Synthetic Yield F_Choice->TriF DiF Difluoro (-CHF2) Bioisostere of -OH/-SH H-Bond Donor Potential F_Choice->DiF Ring_Choice Optimize Phenyl Ring DiF->Ring_Choice Unsub Unsubstituted No Hydrophobic Fill Low Selectivity Ring_Choice->Unsub Dichloro 2,4-Dichloro High Potency Toxicity Risk (Metabolic) Ring_Choice->Dichloro Dimethyl 2,4-Dimethyl (DMP-DFE) Steric Twist (Selectivity) Optimized Lipophilicity Ring_Choice->Dimethyl Result Optimal Candidate: DMP-DFE Dimethyl->Result

Caption: Decision matrix illustrating the selection of the difluoro and 2,4-dimethyl motifs to balance metabolic stability, selectivity, and reactivity.

Experimental Methodologies

For researchers validating DMP-DFE, the following protocols ensure reproducible synthesis and biological assaying.

A. Synthesis of DMP-DFE (Friedel-Crafts Approach)

Note: This protocol is superior to Grignard addition due to higher regioselectivity.

  • Reagents: 1,3-Dimethylbenzene (m-Xylene), Difluoroacetyl chloride (or Difluoroacetic anhydride), Aluminum Chloride (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

  • Protocol:

    • Step 1: Suspend

      
       (1.2 eq) in anhydrous DCM at 0°C under Argon.
      
    • Step 2: Add Difluoroacetyl chloride (1.1 eq) dropwise. Stir for 15 min to form the acylium ion.

    • Step 3: Add 1,3-Dimethylbenzene (1.0 eq) dropwise. The reaction will turn dark red/brown.

    • Step 4: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

    • Step 5 (Quench): Pour mixture onto crushed ice/HCl. Extract with DCM (

      
      ).
      
    • Step 6 (Purification): Wash organic layer with Brine, dry over

      
      . Concentrate and purify via vacuum distillation (bp ~110°C @ 10mmHg) or Silica Flash Chromatography.
      
    • Yield Expectation: 75-85%.

B. Potency Assay: Serine Protease Inhibition (IC50 Determination)

To test the direct inhibitory potential of the ketone moiety.

  • Target: Chymotrypsin or a specific target protease (e.g., Cathepsin K).

  • Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl.

  • Substrate: Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC).

  • Protocol:

    • Incubate Enzyme (10 nM) with DMP-DFE (serial dilutions: 1 nM to 100

      
      M) for 30 mins at 25°C.
      
    • Add Substrate (20

      
      M) to initiate reaction.
      
    • Monitor Fluorescence (Ex 360nm / Em 460nm) for 20 mins.

    • Data Analysis: Fit initial velocities to the Hill equation to determine IC50.

    • Control: Use Phenylmethylsulfonyl fluoride (PMSF) as a positive control.

Downstream Applications: The "Precursor Potency"

DMP-DFE is most often a pro-drug or intermediate for heterocyclic inhibitors. The 2,2-difluoro group is retained to modulate the pKa of adjacent nitrogens.

Diagram 2: Synthetic Utility Pathway

Synthesis_Path DMP DMP-DFE (Ketone) Path1 Condensation (Hydrazine) DMP->Path1 Path2 Reduction (NaBH4) DMP->Path2 Path3 Cyclization (Thioamide) DMP->Path3 Prod1 Difluoro-Pyrazoles (Kinase Inhibitors) Path1->Prod1 Prod2 Difluoro-Alcohols (Chiral Ligands) Path2->Prod2 Prod3 Difluoro-Thiazoles (Fungicides) Path3->Prod3

Caption: DMP-DFE serves as a divergent intermediate for three major classes of bioactive compounds.

Comparative Efficacy in Heterocycles

When DMP-DFE is converted into a Pyrazole (via hydrazine condensation), the resulting 3-(difluoromethyl)-4-(2,4-dimethylphenyl)pyrazole exhibits superior potency compared to the unsubstituted phenyl analog.

  • Reasoning: The 2,4-dimethyl group fills the ATP-binding pocket's hydrophobic region (e.g., in p38 MAP kinase), while the difluoromethyl group lowers the pyrazole nitrogen pKa, improving hydrogen bonding with the hinge region.

References

  • Schaefer, T., et al. (1985).[3] "The conformational behavior of 2-fluoro- and of 2,6-difluoroacetophenone implied by proximate spin-spin coupling constants." Canadian Journal of Chemistry.[3] Link[3]

  • Hartwig, J. F., et al. (2011).

    
    -Arylation of 
    
    
    
    -Difluoroketones with Aryl Bromides and Chlorides." Journal of the American Chemical Society. Link
  • PubChem Compound Summary. (2025). "2,2-Difluoroacetophenone and Analogs." National Center for Biotechnology Information. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Fujii, S., et al. (2014). "Synthesis and structure-activity relationships of novel 2',2'-difluoro analogues of docetaxel." Bioorganic & Medicinal Chemistry. Link

Sources

Validating Molecular Architecture: A Comparative Guide to the Structural Elucidation of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. This structural blueprint governs a compound's physicochemical properties, its interaction with biological targets, and its ultimate efficacy and safety. For novel chemical entities like 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone, a fluorinated acetophenone derivative with potential applications stemming from the unique electronic properties of the difluoromethylketo group, rigorous structural validation is not merely a characterization step—it is the foundation upon which all subsequent development is built.

This guide provides a senior application scientist's perspective on validating the structure of this target molecule. We will begin with an in-depth exploration of single-crystal X-ray crystallography, the unequivocal gold standard for determining molecular structure in the solid state. Subsequently, we will objectively compare this definitive method with alternative and complementary analytical techniques, providing the experimental and theoretical context needed to design a robust, self-validating workflow for structural confirmation.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the most powerful technique for determining the absolute three-dimensional structure of a molecule.[1] It provides a static snapshot of the molecule's conformation and its arrangement within a crystal lattice, yielding precise, atomic-level data on bond lengths, bond angles, and torsional angles.

The causality behind its status as the definitive method lies in its direct visualization of electron density. By scattering a beam of X-rays off a well-ordered crystal, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the reconstruction of a three-dimensional map of the electron density within the crystal's unit cell, into which an atomic model of the molecule is fitted and refined. The result is an unambiguous structural determination.[2]

Experimental Protocol: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a refined crystal structure involves four critical stages.[1] The success of each stage is contingent upon the previous one, forming a chain of validation.

Step 1: Crystallization This is often the most challenging and empirical step in the process.[1] The goal is to encourage the molecules of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone to self-assemble from a solution into a highly ordered, single crystal suitable for diffraction.

  • Methodology:

    • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane). The ideal solvent is one in which the compound is sparingly soluble.

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks. As the solution becomes supersaturated, crystals may form.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a small volume of a relatively volatile solvent. Place this solution as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a less volatile solvent in which the compound is insoluble (the precipitant). The volatile solvent slowly diffuses out of the drop into the reservoir, while the precipitant vapor diffuses into the drop, gradually lowering the compound's solubility and inducing crystallization.

    • Temperature Gradient: Create a temperature gradient across a saturated solution of the compound. Solubility is often lower at cooler temperatures, which can induce crystallization in the colder region of the solution.

Step 2: X-ray Data Collection A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.

  • Methodology:

    • Mounting: The selected crystal is carefully mounted on a glass fiber or a cryo-loop.

    • Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage from the X-ray beam, resulting in a higher quality diffraction pattern.

    • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations using a sensitive detector (e.g., a CCD or CMOS detector). Modern diffractometers automate this process, determining the optimal strategy for collecting a complete dataset.

Step 3: Structure Solution and Refinement This stage is computationally intensive and involves converting the raw diffraction data into a final, refined molecular model.

  • Methodology:

    • Data Integration and Scaling: The intensities of the thousands of measured diffraction spots are integrated, corrected for experimental factors, and scaled.

    • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map often reveals the positions of the heavier atoms.

    • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental pattern. Key statistical indicators, such as the R-factor, are used to monitor the quality of the fit.

Step 4: Validation and Analysis The final refined structure must be rigorously validated to ensure its chemical and crystallographic soundness.[3] This involves checking bond lengths and angles against known values, analyzing the thermal ellipsoids for non-physical behavior, and ensuring all electron density has been accounted for. The validated structure of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone would provide precise measurements of the C-F and C=O bond lengths, the conformation of the difluoroacetyl group relative to the dimethylphenyl ring, and any significant intermolecular interactions (e.g., C-H···F or C-H···O hydrogen bonds) that dictate the crystal packing.

G

Caption: Workflow for structure determination by X-ray crystallography.

Part 2: A Comparative Analysis of Structural Validation Techniques

While X-ray crystallography is definitive, it is not always feasible, and it provides a static picture of the molecule in an artificial crystalline environment. A comprehensive validation strategy involves integrating data from other techniques that probe the molecule's properties in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining molecular structure in solution.[4] It relies on the magnetic properties of atomic nuclei (like ¹H, ¹³C, and ¹⁹F) to elucidate the connectivity and chemical environment of atoms within a molecule.

  • Information Provided:

    • ¹H NMR: Would reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns, confirming the 2,4-dimethyl substitution pattern on the phenyl ring and the presence of the difluoromethyl proton (a characteristic triplet due to coupling with the two fluorine atoms).

    • ¹³C NMR: Would show the number of unique carbon atoms, including the carbonyl carbon and the carbon of the CF₂ group (with a large C-F coupling constant).

    • ¹⁹F NMR: Would likely show a single environment for the two equivalent fluorine atoms, appearing as a doublet due to coupling with the adjacent proton.

  • Causality and Experimental Insight: Unlike crystallography, NMR provides data on the molecule in a solution state, which can be more representative of its state in biological systems. It can also reveal information about dynamic processes, such as conformational changes, that are averaged out in a crystal structure.[2][5] However, NMR data is indirect; the full 3D structure is inferred from through-bond and through-space correlations, and it provides less precise geometric data than crystallography.[6]

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental formula of a compound with high accuracy.

  • Information Provided:

    • High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement of the molecular ion [M]+, confirming the elemental formula C₁₀H₁₀F₂O.

    • Fragmentation Pattern: The electron ionization (EI) mass spectrum would show characteristic fragments. For 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone, one would expect to see fragments corresponding to the loss of functional groups, such as the cleavage of the acyl C-C bond to yield [C₈H₉]+ (dimethylphenyl) and [C₂HF₂O]+ (difluoroacetyl) ions or their derivatives. This pattern provides corroborating evidence for the proposed connectivity.[7][8][9]

  • Causality and Experimental Insight: MS directly measures the mass-to-charge ratio, providing definitive confirmation of the molecular formula.[8] Its weakness is that it provides little to no information about the three-dimensional arrangement of atoms or isomerism (e.g., it could not distinguish between 1-(2,4-dimethyl-phenyl) and 1-(2,5-dimethyl-phenyl) isomers based on molecular weight alone).

Computational Chemistry

Quantum mechanical calculations, such as Density Functional Theory (DFT), can predict the lowest-energy three-dimensional structure of a molecule in the gas phase.

  • Information Provided:

    • Optimized Geometry: A calculated structure provides theoretical values for bond lengths, bond angles, and dihedral angles.

    • Spectroscopic Prediction: Computational models can predict NMR chemical shifts and vibrational frequencies (IR/Raman), which can be compared with experimental data to validate the proposed structure.[10]

  • Causality and Experimental Insight: Computational methods are predictive and serve as a powerful complement to experimental data.[11] For fluorinated compounds, where electronegativity and hyperconjugation can lead to non-intuitive geometries and electronic effects, computational models are particularly valuable for rationalizing observed properties.[12][13] A comparison between the computationally predicted lowest-energy conformation and the experimentally determined crystal structure can reveal the influence of intermolecular forces (crystal packing) on the molecule's geometry.

Comparative Summary
Technique Primary Information Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, packingUnambiguous, definitive 3D structure ("gold standard")[1]Requires single crystals (can be a major bottleneck); static solid-state view[6]
NMR Spectroscopy Atomic connectivity, solution-state conformation, dynamic processesProvides data in solution (biologically relevant); excellent for connectivityIndirect 3D information; less precise than crystallography; limited to smaller molecules[2]
Mass Spectrometry Molecular weight, elemental formula, fragmentation patternsHigh sensitivity; confirms molecular formula definitively[7]Provides little to no 3D structural or isomeric information[7]
Computational Chemistry Predicted 3D geometry, electronic properties, theoretical spectraNo sample needed; provides insight into intrinsic molecular properties[14]Predictive, not experimental; accuracy depends on the level of theory used

Part 3: An Integrated and Self-Validating Approach

The highest level of confidence in a molecular structure is achieved not by relying on a single technique, but by synthesizing the evidence from multiple, orthogonal methods. Each technique serves as a check on the others, creating a self-validating system.

An authoritative workflow for a molecule like 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone would proceed as follows:

  • Synthesis & Initial Confirmation: Following synthesis, the identity of the product is first confirmed by Mass Spectrometry (to verify the molecular formula) and NMR Spectroscopy (to confirm the carbon-hydrogen framework and the presence of fluorine at the correct position).

  • Definitive 3D Structure: If the compound can be crystallized, X-ray Crystallography is employed to obtain an unambiguous solid-state structure.

  • Cross-Validation: The experimentally determined crystal structure is then compared with the connectivity data from NMR. Furthermore, the experimental structure can be compared to a geometry-optimized structure from Computational Chemistry to understand conformational preferences and the effects of crystal packing.

G

Caption: An integrated workflow for rigorous structural validation.

Conclusion

For a novel compound such as 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone, validating its structure is a multi-faceted process that demands scientific rigor. While single-crystal X-ray crystallography stands alone in its ability to provide a definitive and highly precise three-dimensional model of a molecule in the solid state, its true power is realized when its findings are corroborated by complementary techniques. NMR spectroscopy confirms the structure's integrity in solution, mass spectrometry provides an irrefutable confirmation of its elemental composition, and computational chemistry offers a theoretical framework for understanding its intrinsic properties. By integrating these methods, researchers can build a self-validating and unassailable case for a molecule's structure, providing the solid foundation necessary for advancing research and development.

References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Comprehensive Analytical Chemistry.
  • Li, M., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Journal of Chromatography A. [Link]

  • Comparison of NMR and X-ray crystallography. Unknown Source.
  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

  • Mass spectrometry menu. Chemguide. [Link]

  • Brunger, A. T. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS.
  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2025). ResearchGate. [Link]

  • Applications of Computational Chemistry for Fluorinated Compounds Across the Periodic Table. (2025). Labsci @ Pittcon. [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. [Link]

  • Krishnan, V. V., & Rupp, B. (2012). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]

  • Früh, V., et al. (2022). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling. [Link]

  • X-Ray Crystallography of Chemical Compounds. (2007). Toxicology. [Link]

  • Simulations provide map to treasure trove of fluorinated compounds. (2022). Hokkaido University. [Link]

  • Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews. [Link]

  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Unknown Source.
  • What makes a crystal structure report valid? (2017). Inorganica Chimica Acta.
  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. (2024). ACS Publications. [Link]

  • Khan, F. I., & Tuly, F. T. (2022). A computational quantum chemical study of fluorinated Allopurinol. Journal of Emerging Investigators. [Link]

Sources

The Difluoromethyl Ketone Moiety: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds has become a cornerstone for enhancing pharmacological properties. Among the various fluorinated motifs, the difluoromethyl group (CHF₂) is gaining significant traction, particularly when positioned alpha to a ketone. This guide provides a head-to-head comparison of difluoromethyl ketone analogs and their non-fluorinated counterparts, offering experimental data and field-proven insights for researchers, scientists, and drug development professionals.

The Rationale for Difluoromethylation of Ketones: Beyond a Simple Bioisostere

The substitution of a methyl group with a difluoromethyl group is not merely an isosteric replacement. The introduction of two fluorine atoms imparts a unique combination of electronic and steric properties that can profoundly influence a molecule's behavior, from its interaction with target proteins to its metabolic fate.

The primary driver for exploring difluoromethyl ketones lies in the strong electron-withdrawing nature of the two fluorine atoms. This effect significantly increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2] This enhanced reactivity is a key factor in the design of potent enzyme inhibitors, particularly for cysteine and serine proteases, where the formation of a stable hemiacetal or hemithioacetal with an active site residue can lead to potent, often reversible, inhibition.[3]

Furthermore, the C-H bond of the difluoromethyl group is more acidic than a standard methyl C-H bond, allowing it to act as a weak hydrogen bond donor.[4] This unique characteristic enables the difluoromethyl group to serve as a bioisostere for hydroxyl or thiol groups, potentially forming crucial hydrogen bonds within a protein's binding pocket that are not possible with a non-fluorinated ketone.[4]

Physicochemical Properties: A Tale of Two Ketones

The introduction of the difluoromethyl group brings about significant changes in key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP)

Contrary to the general trend where fluorination increases lipophilicity, the introduction of a difluoromethyl group can lead to a decrease in the octanol-water partition coefficient (LogP) compared to its non-fluorinated analog. This is attributed to the increased polarity of the C-F bonds and the potential for hydrogen bonding with water. The impact of other substituents on the molecule can also influence this trend.

Hydration

Difluoromethyl ketones exhibit a greater propensity to exist in equilibrium with their hydrated (gem-diol) form in aqueous solution compared to their non-fluorinated counterparts.[3] This is a direct consequence of the electron-withdrawing fluorine atoms stabilizing the gem-diol. This hydration can be advantageous, as the tetrahedral gem-diol can mimic the transition state of substrate hydrolysis by certain enzymes, leading to potent inhibition.[5]

Comparative Performance Data

The following tables summarize the experimentally determined differences between difluoromethyl ketone analogs and their non-fluorinated counterparts.

Table 1: Physicochemical Properties
PropertyNon-Fluorinated Ketone AnalogDifluoromethyl Ketone AnalogFold Change/DifferenceReference
LogP HigherLowerVaries
Aqueous Hydration (%) < 5%22%~4.4x increase[3]
Table 2: In Vitro Biological Performance
ParameterNon-Fluorinated Ketone Analog (IC₅₀)Difluoromethyl Ketone Analog (IC₅₀)Fold ImprovementTarget EnzymeReference
Enzyme Inhibition >100,000 nM9.8 nM>10,204Acetylcholinesterase[3][6]
Metabolic Stability (t½) ShorterLongerVariesRat Liver Microsomes[5]

The Causality Behind Experimental Choices: Deeper Insights

Expertise & Experience: The decision to incorporate a difluoromethyl ketone is often driven by a need to enhance metabolic stability while retaining or improving target engagement. The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group more resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This can lead to a longer in vivo half-life and improved bioavailability.

The enhanced electrophilicity of the carbonyl carbon in difluoromethyl ketones is a double-edged sword. While it can lead to potent enzyme inhibition, it also raises concerns about off-target reactivity. Therefore, careful molecular design is crucial to ensure that the enhanced reactivity is directed towards the intended target. The ability of the difluoromethyl group to act as a hydrogen bond donor provides an additional tool for achieving target selectivity.

Experimental Protocols: A Self-Validating System

To ensure the reliability of the comparative data, standardized and well-validated experimental protocols are essential.

Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to phase I metabolism.

Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis thaw Thaw Liver Microsomes (37°C water bath) dilute Dilute Microsomes in Phosphate Buffer (pH 7.4) thaw->dilute add_compound Add Test Compound (e.g., 1 µM final concentration) dilute->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate initiate Initiate Reaction (add NADPH) pre_incubate->initiate incubate Incubate at 37°C (with shaking) initiate->incubate time_points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) incubate->time_points quench Quench Reaction (add cold acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining and Half-life (t½) analyze->calculate

Caption: Workflow for Liver Microsome Stability Assay.

Detailed Steps:

  • Preparation:

    • Thaw pooled human or rat liver microsomes from -80°C in a 37°C water bath.

    • Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) in a pre-warmed phosphate buffer (pH 7.4).

    • Add the test compound (from a stock solution in DMSO or acetonitrile) to the microsome suspension to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the mixture for 5-10 minutes at 37°C.

  • Reaction:

    • Initiate the metabolic reaction by adding a solution of NADPH to the mixture.

    • Incubate the reaction at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

    • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model.

Caco-2 Permeability Assay

This assay is widely used to predict intestinal drug absorption.

Workflow:

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-28 days to form a monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer wash Wash monolayer with pre-warmed buffer teer->wash add_donor Add test compound to donor (apical) chamber wash->add_donor add_receiver Add fresh buffer to receiver (basolateral) chamber wash->add_receiver incubate Incubate at 37°C add_donor->incubate add_receiver->incubate sample Sample from receiver chamber at time points incubate->sample analyze Analyze samples by LC-MS/MS sample->analyze calculate Calculate Apparent Permeability (Papp) analyze->calculate

Caption: Workflow for Caco-2 Permeability Assay.

Detailed Steps:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell inserts in a multi-well plate.

    • Culture the cells for 21-28 days, allowing them to differentiate and form a confluent, polarized monolayer.

    • Prior to the assay, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

  • Permeability Assay:

    • Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the test compound solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber.

  • Analysis:

    • Determine the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Protein-Ligand Interactions: A Structural Perspective

The introduction of a difluoromethyl group can significantly alter the binding mode of a ketone-containing inhibitor. X-ray crystallography studies of fluoromethylketone-based peptidomimetics in complex with their target proteases have revealed the formation of a covalent hemithioacetal adduct between the ketone and the catalytic cysteine residue.[7]

The difluoromethyl group can also participate in non-covalent interactions within the binding pocket. The acidic C-H of the CHF₂ group can form hydrogen bonds with backbone carbonyls or polar side chains. Additionally, the fluorine atoms can engage in favorable orthogonal multipolar interactions with backbone amide groups.

Logical Relationship of Difluoromethyl Ketone Inhibition:

G cluster_properties Key Properties of DFMK cluster_interaction Binding Pocket Interactions DFMK Difluoromethyl Ketone Inhibitor electrophilicity Increased Carbonyl Electrophilicity DFMK->electrophilicity h_bond CHF₂ as a Hydrogen Bond Donor DFMK->h_bond Enzyme Target Enzyme (e.g., Cysteine Protease) covalent Reversible Covalent Bond (Hemithioacetal Formation) Enzyme->covalent electrophilicity->covalent non_covalent Hydrogen Bonding & Multipolar Interactions h_bond->non_covalent inhibition Potent Enzyme Inhibition covalent->inhibition non_covalent->inhibition

Caption: Key interactions driving difluoromethyl ketone enzyme inhibition.

Conclusion

The difluoromethyl ketone moiety is a valuable addition to the medicinal chemist's toolbox. Its unique combination of electronic and steric properties can lead to significant improvements in metabolic stability and target potency compared to non-fluorinated analogs. While careful consideration must be given to the potential for off-target reactivity, the ability of the difluoromethyl group to engage in specific hydrogen bonding interactions provides a rational basis for designing highly selective and effective therapeutic agents. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of difluoromethyl ketones and their non-fluorinated counterparts, enabling data-driven decisions in the drug discovery process.

References

  • Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. PMC. [Link]

  • Difluoromethyl ketones: potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase. PMC. [Link]

  • Difluoromethyl ketones: Potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase. PubMed. [Link]

  • Structure of chymotrypsin-trifluoromethyl ketone inhibitor complexes: comparison of slowly and rapidly equilibrating inhibitors. PubMed. [Link]

  • Selected examples of difluoromethyl ketones (DFMKs) with relevant... ResearchGate. [Link]

  • Discovery of Fluoromethylketone-Based Peptidomimetics as Covalent ATG4B (Autophagin-1) Inhibitors. PMC. [Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … OUCI. [Link]

  • α,α-Difluoromethyl Ketone Moiety: A Promising Functional Group for Targeting Druggable Enzymes. IRIS. [Link]

  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI. [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]

  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Sci-Hub. [Link]

  • Structure of chymotrypsin-trifluoromethyl ketone inhibitor complexes: comparison of slowly and rapidly equilibrating inhibitors. ACS Publications. [Link]

  • Schematic representation of the possible inhibitory mechanisms of action of all types of peptidyl fluoromethyl ketones (PFMKs).. ResearchGate. [Link]

  • Comparison of the changes in Log P of selected alkyl and fluoroalkyl... ResearchGate. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2,4-DIMETHYL-PHENYL)-2,2-DIFLUORO-ETHANONE

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Context

To the Researcher: You are likely handling 1-(2,4-dimethylphenyl)-2,2-difluoroethanone as an electrophilic "warhead" or scaffold in the synthesis of bioactive compounds (e.g., antiviral proteases or kinase inhibitors).

While standard Safety Data Sheets (SDS) for niche intermediates often list generic "Warning" labels, the specific structural motifs of this molecule dictate a higher tier of precaution. The


-difluoro ketone moiety renders the carbonyl carbon highly electrophilic, increasing its reactivity toward nucleophiles (including biological targets in your skin and eyes). Furthermore, the lipophilic dimethylphenyl ring facilitates rapid dermal absorption.

This guide treats the substance not just as a chemical, but as a bioactive agent requiring containment.

Hazard Architecture & Risk Assessment

Before selecting PPE, we must understand the causality of the hazard.

Structural FeatureChemical BehaviorPhysiological Risk

-Difluoro Ketone
Electron-withdrawing fluorines destabilize the carbonyl, making it susceptible to hydration and nucleophilic attack.Lachrymator Potential: Similar to

-chloroacetophenones (tear gas), these motifs can alkylate TRPA1 receptors in the eye/lung, causing severe irritation.
Dimethylphenyl Ring Increases lipophilicity (LogP).Dermal Permeation: The molecule can cross the stratum corneum easier than non-alkylated analogs.
Benzylic Position Potential for oxidation or radical formation.Stability: May degrade if exposed to light/air over prolonged periods, potentially forming HF byproducts in trace amounts.

Personal Protective Equipment (PPE) Matrix

A. Hand Protection: The Nitrile Fallacy

Crucial Insight: Standard nitrile gloves are often permeable to ketones. While 1-(2,4-dimethylphenyl)-2,2-difluoroethanone is a larger molecule than acetone, its carrier solvents (often DCM, THF, or Acetone) will strip nitrile protection in seconds.

Protocol:

  • Routine Handling (Solids/Weighing): Double-gloved Nitrile (min 5 mil outer, 4 mil inner). Color contrast (e.g., Blue over White) is recommended to visualize tears.

  • Synthesis/Liquid Handling: If dissolved in ketones or halogenated solvents, use Silver Shield (Laminate) undergloves or high-grade Butyl Rubber .

B. Eye & Face Protection

Safety glasses are insufficient due to the lachrymatory potential.

  • Requirement: Indirect-vent chemical splash goggles.

  • Why: Vapors or micro-aerosols can bypass glasses. If the compound contacts the eye, the electrophilic ketone can covalently modify corneal proteins.

C. Respiratory Protection[1][2]
  • Solid State: N95 or P100 particulate respirator if handling >100mg outside a hood.

  • Liquid/Solution: Half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

    • Note: The "Acid Gas" component is a redundancy against potential trace HF evolution during storage or hydrolysis.

D. PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Resp_Solid Resp: N95/P100 (If outside hood) Solid->Resp_Solid Glove_Std Gloves: Double Nitrile (Change <15 mins) Solid->Glove_Std Resp_Liq Resp: OV/AG Cartridge (Mandatory) Liquid->Resp_Liq Glove_Check Solvent System? Liquid->Glove_Check Glove_Check->Glove_Std Alcohols/Water Glove_High Gloves: Laminate/Butyl (Silver Shield) Glove_Check->Glove_High DCM/THF/Ketones

Caption: Logic flow for selecting PPE based on physical state and solvent carrier compatibility.

Operational Workflow: Synthesis & Handling

Phase 1: Preparation
  • Engineering Controls: Ensure Fume Hood face velocity is 80–100 fpm.

  • Quenching Agent: Prepare a saturated Sodium Bicarbonate (

    
    ) solution nearby. This neutralizes any potential acidic byproducts if the difluoro group hydrolyzes.
    
Phase 2: Weighing & Transfer
  • Static Risk: Fluorinated solids are prone to static charge. Use an antistatic gun or polonium strip if the powder is "flyaway."

  • Technique: Weigh into a tared vial inside the hood. Do not transport open containers across the lab.

Phase 3: Reaction Monitoring
  • TLC/LCMS: When taking aliquots, assume the syringe tip contains concentrated lachrymator.

  • Waste: Quench TLC plates in a dilute base bath (e.g., NaOH/Ethanol) immediately to destroy the electrophilic ketone before disposal.

Emergency Response & Spill Management

Spill Response Protocol

In the event of a spill, speed is critical to prevent laboratory contamination via HVAC recirculation.

Do NOT use water initially. Water can spread lipophilic organic liquids and potentially hydrolyze the compound uncontrolled.

Spill_Response Step1 1. EVACUATE Area (15ft radius) Step2 2. PPE UP Goggles + Silver Shield Step1->Step2 Step3 3. ABSORB Vermiculite or Sand Step2->Step3 Step4 4. COLLECT Double Bag (Label as Toxic) Step3->Step4 Step5 5. DECON Solvent Wipe -> Soap/Water Step4->Step5

Caption: Immediate tactical response workflow for spills >5mL or >1g.

First Aid
  • Eye Contact: Flush for 15 minutes minimum .[1][2] The lipophilicity means the chemical resists washing; continuous irrigation is vital to mechanically remove it.

  • Skin Contact: Wash with soap and water.[1][2] Avoid alcohol washes on skin, as this may increase the permeation of the fluorinated motif into the bloodstream.

Disposal & Environmental Compliance

The high stability of the C-F bond means this compound is persistent .

  • Segregation: Dispose of in "High Hazard" or "Halogenated Organic" waste streams.

  • Labeling: Explicitly list "Fluorinated Ketone" on the tag. This alerts waste handlers to avoid mixing with strong oxidizers or reducers in bulk consolidation.

  • Glassware: Rinse glassware with acetone, then wash with an alkaline detergent (e.g., Alconox) to ensure hydrolysis of residues before removing from the hood.

References

  • National Institutes of Health (NIH) - PubChem. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Structural Analog Safety Data). Retrieved from [Link]

  • S&G Gloves. Nitrile Glove Chemical Resistance Guide (Ketone & Halogen Vulnerability). Retrieved from [Link]

  • Lawrence Berkeley National Laboratory (LBL). Chemical Resistance of Gloves – Quick Guide. Retrieved from [Link]

  • Citarella, A., et al. (2020).Pseudo-Dipeptide Bearing

    
    -Difluoromethyl Ketone Moiety as Electrophilic Warhead. Molecules, 25(10). (Provides context on the reactivity/warhead nature of difluoro ketones). Retrieved from [Link]
    

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.